BIS(CYCLOPENTADIENYL)MANGANESE
Description
Historical Context and Significance in Organometallic Chemistry
The field of organometallic chemistry was revolutionized in the 1950s by the discovery and characterization of ferrocene, [Fe(C₅H₅)₂], the first sandwich compound. wikipedia.orglibretexts.org This breakthrough spurred a wave of research into analogous compounds with other transition metals. Manganocene was synthesized shortly thereafter, typically by the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720). wikipedia.org
From early on, it was clear that manganocene was not a typical metallocene. While many metallocenes are stable compounds that follow the 18-electron rule, manganocene, with its 17 valence electrons, exhibited unusual structural, magnetic, and reactive properties. rsc.orgrsc.org For over three decades, the anomalous magnetic properties, structural parameters, and reactivity of manganocene and its derivatives have been the subject of extensive study. thieme-connect.de This has cemented its place as a significant compound in organometallic chemistry, not for its direct applications, which are limited, but for the fundamental chemical principles it challenges and illuminates. wikipedia.orgresearchgate.net
Unique Characteristics Among Metallocenes
The properties of manganocene have intrigued scientists for decades, primarily because they are unique among the known cyclopentadienyl (B1206354) sandwich compounds. scispace.comudg.edu Its distinctiveness stems from a combination of factors, including its electronic structure, bonding nature, and spin-state behavior.
Ionic Bonding and Structural Polymorphism : Unlike the strong covalent bonding in ferrocene, the interaction between the manganese center and the cyclopentadienyl rings has a significant ionic character. wikipedia.orgresearchgate.net This lability is reflected in its remarkable structural behavior. In the solid state below 159 °C, manganocene exists as an amber-colored, polymeric chain where each manganese atom is coordinated to three Cp ligands—one terminal and two that bridge to adjacent manganese atoms. scispace.comwikipedia.org Above 159 °C, a phase transition occurs, and the compound becomes a pink, monomeric sandwich complex, a structure it maintains in the liquid and gas phases. scispace.comwikipedia.org This thermochromic behavior is a direct visual manifestation of its unique structural rearrangement. scispace.com
Spin-State Equilibrium : Manganocene is the only simple metallocene known to exhibit a spin-crossover, a thermal equilibrium between high-spin and low-spin electronic states. bg.ac.rsthieme-connect.de The manganese(II) ion has a d⁵ electron configuration, which can result in two nearly degenerate ground states: a high-spin state (S=5/2) and a low-spin state (S=1/2). rptu.de In the gas phase, manganocene exists predominantly as the high-spin isomer. osti.gov However, the low-spin state can be observed at low temperatures when the monomeric form is preserved, for instance, by doping it into a diamagnetic host matrix like solid magnesium or iron bis(cyclopentadienyl). scispace.combg.ac.rs This delicate energy balance is sensitive to the physical state, temperature, and even substitution on the cyclopentadienyl rings. osti.gov Electron-donating groups, for example, tend to stabilize the low-spin state. thieme-connect.deosti.gov
Magnetic Properties : The magnetic behavior of manganocene is directly linked to its structure and spin state. The polymeric, brown crystalline form that exists below 159°C exhibits antiferromagnetic interactions between the manganese centers, a property without analogy among other sandwich compounds. scispace.combg.ac.rs In its monomeric, pink form above this temperature, the compound is paramagnetic, consistent with a high-spin manganese center. scispace.com
| Property | High-Spin (HS) State | Low-Spin (LS) State | Reference |
|---|---|---|---|
| Spin State (S) | 5/2 | 1/2 | scispace.com |
| Phase | Gas phase, liquid, solid >159°C | Solid (in host matrix), low temp. | scispace.comosti.gov |
| Mn-C Avg. Distance (Gas Phase) | ~2.43 Å | ~2.14 Å | osti.gov |
| Appearance | Pink (monomeric solid) | - | scispace.comwikipedia.org |
| Magnetic Behavior | Paramagnetic | - | scispace.com |
Research Significance and Future Directions
The unusual characteristics of manganocene make it a valuable subject for fundamental research and a platform for developing new technologies. Its significance extends from deepening the understanding of chemical bonding to pioneering new materials.
Research Significance : Manganocene serves as a crucial model system for studying complex phenomena in organometallic chemistry. Its peculiar electronic structure, with a degenerate ground state and close-lying electronic and spin states, is the root cause of its unique properties. scispace.comudg.edunih.gov It is a benchmark compound for investigating spin-crossover properties, the Jahn-Teller effect, and the interplay between ionic and covalent bonding. bg.ac.rsnih.gov Furthermore, its reactivity has been harnessed in the synthesis of novel molecular structures, such as manganese amide and imide cages. rsc.org In applied research, derivatives like bis(ethylcyclopentadienyl)manganese (B6353895) are used as precursors in atomic layer deposition (ALD) for creating thin films of manganese oxides, which have applications in batteries, sensors, and electronics. researchgate.net Manganocene itself can act as a catalyst for polyethylene (B3416737) polymerization. wikipedia.org
Future Directions : The global market for bis(cyclopentadienyl)manganese (B72863) is projected to grow, driven by its increasing use in catalysis and materials science. datainsightsmarket.com Future research is expected to follow several key trajectories. One promising area is the development of molecular magnets and spintronic devices, where the ability to control the spin state of individual manganocene molecules on a surface could be exploited for data storage. aip.org Investigations into manganese-doped semiconductors for spintronic applications also leverage manganocene derivatives. mocvd-precursor-encyclopedia.deresearchgate.net There is also a continued drive to synthesize new derivatives with tailored electronic and steric properties to fine-tune their reactivity and physical behavior for specific catalytic applications. datainsightsmarket.comontosight.ai The study of its reduced anionic forms, which defy the conventional 18-electron rule for stability, opens up new frontiers in understanding the electronic capacity of organometallic complexes. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopenta-1,3-diene;manganese(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVCXIFXLGLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Mn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73138-26-8 | |
| Record name | Bis(cyclopentadienyl)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Precursor Chemistry
Conventional Synthetic Routes
The synthesis of bis(cyclopentadienyl)manganese (B72863) can be achieved through several established methods, primarily involving the reaction of a manganese(II) source with a cyclopentadienyl (B1206354) anion donor.
Halide Metathesis Approaches
The most common and straightforward synthesis of this compound involves the salt metathesis reaction between a manganese(II) halide and an alkali metal cyclopentadienide (B1229720). wikipedia.orgwikipedia.org This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF).
The general reaction is as follows: MnX₂ + 2 MCp → Mn(Cp)₂ + 2 MX (where X = Cl, Br, I; M = Na, Li; Cp = C₅H₅)
For instance, anhydrous manganese(II) chloride reacts with sodium cyclopentadienide in THF to yield this compound and sodium chloride. wikipedia.org The product can then be purified by sublimation. thieme-connect.de Similarly, lithium cyclopentadienide can be used. wiley-vch.de Grignard reagents, such as cyclopentadienyl magnesium bromide (CpMgBr), are also effective for this transformation, reacting with manganese(II) chloride in an inert atmosphere. google.com The use of magnesocene reagents with manganese(II) halides like MnBr₂ or MnI₂(thf)₂ in THF has also been reported for the synthesis of substituted manganocenes. osti.gov
Table 1: Examples of Halide Metathesis Reactions for Manganocene Synthesis
| Manganese Halide | Cyclopentadienyl Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| MnCl₂ | Sodium cyclopentadienide (NaCp) | Tetrahydrofuran (THF) | This compound | wikipedia.org |
| MnCl₂ | Cyclopentadienyl magnesium chloride | Not specified | This compound | google.com |
| MnBr₂ | Magnesocene | Tetrahydrofuran (THF) | Substituted Manganocenes | osti.gov |
Reactions with Alkyl Aluminum Compounds
While alkyl aluminum compounds such as methylaluminoxane (B55162) (MAO) and diethylaluminium chloride are more commonly known as co-catalysts in polymerization reactions involving manganocene, their direct role in the synthesis of this compound is less conventional. wikipedia.org Manganocene, in the presence of these alkyl aluminum compounds, can catalyze the polymerization of ethylene. wikipedia.org However, the primary synthesis of the manganocene itself typically relies on the halide metathesis routes described previously. The interaction between manganocene and alkyl aluminum compounds is more a feature of its reactivity rather than a primary synthetic pathway to the compound itself.
Direct Reactions with Manganese Metal and Cyclopentadienes
The direct reaction between manganese metal and cyclopentadiene (B3395910) vapor represents a gas-phase, high-temperature alternative for synthesizing manganocene derivatives. This method avoids the use of solvents and halide intermediates. For the synthesis of substituted manganocenes like bis(tetramethylcyclopentadienyl)manganese, finely divided manganese metal is activated by heating under a hydrogen atmosphere at high temperatures (e.g., 1250°C). Subsequently, the vapor of the corresponding cyclopentadiene derivative is passed over the activated manganese at a lower temperature (e.g., 400°C) to form the desired product. Another reported method involves the carbonylation of a mixture containing manganese metal, cyclopentadiene, and MnCl₂(Py)₂ under high pressure and temperature to produce cyclopentadienylmanganese tricarbonyl, a related but different compound. wmich.edu
Precursor Development for Thin Film Deposition
The volatility and reactivity of this compound and its substituted derivatives make them suitable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD), techniques used to create thin films of manganese-containing materials for various electronic and magnetic applications. acs.org
Bis(ethylcyclopentadienyl)manganese (B6353895) as an Atomic Layer Deposition (ALD)/Chemical Vapor Deposition (CVD) Precursor
Bis(ethylcyclopentadienyl)manganese, [Mn(EtCp)₂], has emerged as a key precursor for the deposition of manganese-containing thin films due to its favorable volatility and thermal properties. It is used in ALD and CVD processes to grow films of manganese oxides and sulfides.
In ALD, Mn(EtCp)₂ is pulsed sequentially with a co-reactant, such as water (H₂O), ozone (O₃), or hydrogen sulfide (B99878) (H₂S), to achieve self-limiting, layer-by-layer growth of thin films.
Manganese Oxide (MnO) Deposition: The ALD of MnO has been successfully achieved using Mn(EtCp)₂ and H₂O as precursors. osti.govwmich.edu These reactions are efficient and can occur at temperatures ranging from 100-300°C. wmich.edu The resulting films are typically crystalline and conformal. wmich.edu
Higher Manganese Oxides (Mn₅O₈): When ozone is used as the oxygen source with Mn(EtCp)₂, it can lead to the formation of higher manganese oxides like the metastable Mn₅O₈ phase. This process exhibits a significantly high growth rate.
Manganese Sulfide (MnS) Deposition: Mn(EtCp)₂ can be paired with H₂S in an ALD process to synthesize manganese sulfide thin films. libretexts.org
Table 2: ALD/CVD Processes Using Bis(ethylcyclopentadienyl)manganese Precursor
| Target Film | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Density (g/cm³) | Reference |
|---|---|---|---|---|---|
| MnO | H₂O | 100 - 300 | 0.95 - 1.2 | 5.23 | osti.govwmich.edu |
| Mn₅O₈ | O₃ | Not Specified | ~5.7 | 4.7 |
Substituted Cyclopentadienyl Manganese Precursors in Material Synthesis
Besides the ethyl-substituted derivative, other substituted cyclopentadienyl manganese compounds are valuable precursors in materials synthesis, particularly for Metal-Organic Chemical Vapor Deposition (MOCVD). The substituents on the cyclopentadienyl rings can be tuned to modify the precursor's volatility, stability, and reactivity.
Bis(methylcyclopentadienyl)manganese [Mn(MeCp)₂]: This compound has been used as a dopant precursor in the MOCVD of manganese-doped zinc sulfide (ZnS:Mn) films. wiley-vch.de
Methylcyclopentadienyl Manganese Tricarbonyl [(MeCp)Mn(CO)₃]: This half-sandwich complex is another important precursor. It has been employed for the MOCVD of various manganese-containing materials, including ferromagnetic manganese arsenide (MnAs) thin films when reacted with arsine (AsH₃). europa.eu Its decomposition on silicon oxide surfaces has been studied to understand its suitability for ALD, indicating clean decomposition chemistry at elevated temperatures. acs.org
The choice of precursor often depends on the desired film composition and the specific deposition conditions required for the application.
Control of Film Growth and Properties via Precursor Design
The design of the precursor molecule is a critical factor in controlling the growth and final properties of manganese-containing thin films. While this compound (Mn(Cp)₂) is the parent compound, its derivatives, such as Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂), are frequently employed to optimize deposition processes. researchgate.netmocvd-precursor-encyclopedia.de The substitution of ethyl groups on the cyclopentadienyl rings, for instance, enhances precursor volatility and can modify reactivity, which is crucial for techniques like ALD. researchgate.net
The choice of precursor and co-reactants directly influences the resulting film's composition, phase, and growth rate. In ALD, Mn(EtCp)₂ is often used with co-reactants like water (H₂O) or ozone (O₃) to deposit manganese oxide (MnOₓ) films. researchgate.netmdpi.com The process is highly sensitive to surface chemistry, where the self-limiting reactions of ALD allow for atomic-level thickness control. mdpi.com For example, using Mn(EtCp)₂ and H₂O, crystalline, cubic-phase MnO films can be grown. researchgate.net The growth per cycle (GPC) is temperature-dependent; one study found a GPC of 0.95 Å/cycle at 150 °C. researchgate.net
Further control over film properties can be achieved by altering the co-reactant. A study investigating the use of Mn(EtCp)₂ with O₃ demonstrated the formation of a metastable Mn₅O₈ phase, which has an intermediate composition between MnO and MnO₂. colorado.edu This process yielded an unusually high growth rate of 5.7 Å/cycle, attributed to a diffusion-controlled mechanism where Mn(II) ions from the precursor diffuse into the O₃-oxidized surface layer. colorado.edu
Phase control is also evident in the synthesis of other materials. When Mn(EtCp)₂ was used with hydrogen sulfide (H₂S) to deposit manganese sulfide (MnS) films via ALD, the deposition temperature was found to dictate the crystalline phase. osti.gov At temperatures at or below 150 °C, phase-pure γ-MnS was formed, whereas temperatures above 150 °C resulted in a mixed phase of γ-MnS and α-MnS. osti.gov
The following table summarizes the influence of precursor and process parameters on film characteristics.
| Precursor | Co-reactant | Deposition Method | Temperature | Resulting Film | Growth Rate (Å/cycle) | Reference |
| Bis(ethylcyclopentadienyl)manganese | H₂O | ALD | 150 °C | Crystalline MnO | 0.95 | researchgate.net |
| Bis(ethylcyclopentadienyl)manganese | O₃ | ALD-like | 150 °C | Crystalline Mn₅O₈ | 5.7 | colorado.edu |
| Bis(ethylcyclopentadienyl)manganese | H₂S | ALD | ≤150 °C | Phase-pure γ-MnS | Not specified | osti.gov |
| Bis(ethylcyclopentadienyl)manganese | H₂S | ALD | >150 °C | Mixed phase γ-MnS and α-MnS | Not specified | osti.gov |
| This compound | NH₃ (with GaMe₃) | MOCVD | 850-1040 °C | GaMnN | Not applicable | mocvd-precursor-encyclopedia.de |
Mechanistic Investigations of Synthetic Pathways
The primary and most common synthesis of this compound is a salt metathesis reaction. wikipedia.org This pathway involves the reaction of a manganese(II) halide, typically manganese(II) chloride (MnCl₂), with an alkali metal salt of a cyclopentadienyl anion, such as sodium cyclopentadienide (NaCp). wikipedia.org
The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran (THF), and proceeds as follows:
MnCl₂ + 2 Na(C₅H₅) → [Mn(C₅H₅)₂] + 2 NaCl wikipedia.org
The driving force for this reaction is the formation of the stable, insoluble salt (in this case, sodium chloride), which precipitates from the reaction mixture, shifting the equilibrium toward the products. wikipedia.org The mechanism is a straightforward nucleophilic substitution. The cyclopentadienyl anion (Cp⁻), a potent nucleophile, displaces the chloride ions from the manganese(II) center.
The ionic character of the bond between the manganese center and the cyclopentadienyl ligands in the resulting manganocene complex is significant. wikipedia.org This high degree of ionic character makes the complex kinetically labile and susceptible to nucleophilic substitution reactions itself, as demonstrated by its reaction with lithium salts of guanidinates, which can displace one or both Cp ligands. researchgate.netntu.edu.sg This inherent reactivity provides insight into its formation, suggesting a process governed by strong electrostatic interactions between the Mn²⁺ cation and the C₅H₅⁻ anions during the synthesis. The synthesis of related manganese(II) complexes supported by cyclopentadiene-phosphine ligands follows a similar mechanistic pathway, reacting potassium salts of the functionalized ligand with manganese(II) halides. researchgate.net
Electronic Structure and Quantum Mechanical Aspects
Theoretical Frameworks and Computational Methodologies
A range of sophisticated computational techniques have been applied to understand the bonding, electronic states, and structural peculiarities of bis(cyclopentadienyl)manganese (B72863). These methods provide deep insights that complement experimental observations.
Multideterminantal Density Functional Theory (MD-DFT) has proven to be a valuable tool for investigating systems with significant multireference character, such as manganocene. bg.ac.rsscispace.comacs.org The near-degeneracy of electronic and spin states in manganocene makes single-reference DFT methods less reliable. MD-DFT addresses this by incorporating a multiconfigurational wave function, providing a more accurate description of the electronic structure.
Studies utilizing MD-DFT have been instrumental in rationalizing the unique properties of manganocene that have intrigued scientists for decades. bg.ac.rsscispace.comacs.org This approach has helped to elucidate the degenerate ground state and the presence of close-lying electronic and spin states, which are fundamental to understanding its behavior. bg.ac.rsscispace.comacs.org
Energy Decomposition Analysis (EDA) is a computational method used to partition the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. bg.ac.rsscispace.com In the context of this compound, EDA has been employed to understand the nature of the bonding between the manganese center and the cyclopentadienyl (B1206354) (Cp) ligands.
EDA studies have revealed the reasons behind the peculiar behavior of manganocene, particularly in comparison to its isoelectronic analogue, the ferrocenium (B1229745) cation ([FeCp₂]⁺). bg.ac.rsscispace.com These analyses have shown that the close-lying high-spin (HS) ⁶A₁' state plays a crucial role in the conversion to the HS state observed in the polymeric zigzag structure of solid manganocene. bg.ac.rs
The Intrinsic Distortion Path (IDP) methodology is a powerful technique for analyzing the Jahn-Teller effect in molecules. bg.ac.rsscispace.comresearchgate.net The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion that removes the degeneracy. Manganocene, with its degenerate ground state, is a prime candidate for such distortions.
IDP analysis, often used in conjunction with MD-DFT, allows for the calculation of the distortion path from a high-symmetry configuration to a lower-symmetry, minimum-energy structure. researchgate.net This method provides a detailed, microscopic view of the coupling between electronic structure and nuclear movements. researchgate.net For manganocene, IDP studies have helped to identify the specific vibrational modes that contribute to the Jahn-Teller distortion. researchgate.net
Complete Active Space Second-Order Perturbation Theory (CASPT2) is a high-level ab initio method that is well-suited for studying the electronic spectra and excited states of molecules with strong electron correlation effects, such as transition metal complexes. researchgate.netmolcas.org The method combines a multiconfigurational self-consistent field (CASSCF) treatment of the active space electrons with a second-order perturbation theory correction for dynamic electron correlation.
While specific CASPT2 studies focused solely on this compound are not extensively detailed in readily available literature, the methodology has been applied to related manganese complexes, such as η⁵-CpMn(CO)₃. researchgate.net In these studies, CASPT2 has been used to calculate the energies of low-lying excited states, including metal-centered (d-d) and metal-to-ligand charge transfer (MLCT) states. researchgate.net Such calculations are crucial for interpreting experimental spectroscopic data and understanding the photochemistry of these compounds.
Ab initio computational studies, which are based on first principles of quantum mechanics without empirical parameters, have provided significant insights into the electronic structure and spin states of manganocene. acs.orgosti.govnih.gov These studies have been particularly important in understanding the delicate balance between high-spin and low-spin states in this molecule.
Early and more recent ab initio calculations have investigated the spin equilibria in monomeric manganocenes. acs.orgosti.gov These studies have shown that the relative energies of the spin states are highly sensitive to the substituents on the cyclopentadienyl rings. For instance, electron-donating groups tend to stabilize the low-spin state. acs.org Ab initio methods have also been used to explore the potential energy surfaces and the nature of the dynamic Jahn-Teller distortion in manganocene. osti.gov
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are models used to describe the electronic structure of transition metal complexes. CFT treats the ligands as point charges and considers the electrostatic interactions between these charges and the metal d-orbitals, leading to a splitting of the d-orbital energies. wikipedia.orglibretexts.orgdacollege.orglibretexts.org LFT is a more advanced model that incorporates aspects of molecular orbital theory to account for covalent character in the metal-ligand bonds. researchgate.netlibretexts.org
In the context of this compound, these theories provide a qualitative framework for understanding its electronic properties. The cyclopentadienyl ligand (Cp⁻) is generally considered a strong-field ligand. In an idealized D₅d symmetry, the five d-orbitals of the manganese(II) ion (a d⁵ system) split into three energy levels: a₁' (d(z²)), e₂' (d(xy), d(x²-y²)), and e₁'' (d(xz), d(yz)).
The electronic configuration of manganocene can exist in either a high-spin or a low-spin state. In the high-spin state (S=5/2), each of the five d-orbitals is occupied by a single electron. libretexts.org In the low-spin state (S=1/2), the electrons are paired in the lower energy orbitals. The small energy difference between these states in manganocene is a key feature of its chemistry. libretexts.org The interplay of the ligand field strength of the Cp⁻ ligand and electron-electron repulsion determines which spin state is favored.
Molecular Orbital Theory Applications
Molecular orbital (MO) theory provides a framework for understanding the bonding and electronic properties of this compound. The interaction between the manganese d-orbitals and the π-molecular orbitals of the two cyclopentadienyl (Cp) ligands leads to the formation of a set of bonding, non-bonding, and anti-bonding molecular orbitals. In contrast to the typical metallocene orbital ordering, density functional theory calculations suggest that for manganocene, the metal d-orbitals lie below the ligand e₁ π orbitals. researchgate.net
For a high-spin manganocene with a d⁵ configuration, the frontier molecular orbitals are occupied by five unpaired electrons. In derivatives like decamethylmanganocene, Mn(η⁵-C₅Me₅)₂, which adopts a low-spin state, the 17 valence electrons are arranged with 12 in ligand-centered bonding MOs and the remaining five in the frontier MOs. testbook.com The electronic configuration for this low-spin derivative is e₂g²a₁g¹e₁g². testbook.com This arrangement highlights how the ligand field strength can alter the filling of the molecular orbitals, directly impacting the compound's magnetic properties. The peculiar electronic structure of manganocene, characterized by a degenerate ground state and closely lying electronic and spin states, is considered the origin of its unique properties. researchgate.netscispace.comnih.gov
Spin State Characteristics and Interconversions
A defining feature of this compound is the delicate energy balance between its high-spin and low-spin states, a phenomenon that is highly sensitive to the physical state, temperature, and ligand substitution.
High-Spin/Low-Spin Equilibria in Monomeric and Polymeric Forms
This compound exhibits a remarkable high-spin/low-spin equilibrium. In the gas phase and in its pink monomeric form (above 159 °C), it exists predominantly as a high-spin (S=5/2) complex. scispace.com However, below this transition temperature, it adopts an amber-colored, zigzag polymeric structure where each manganese atom is coordinated to three cyclopentadienyl ligands (two of which are bridging), favoring a high-spin state. researchgate.netwikipedia.org The close energy proximity of the low-spin (S=1/2) state in the monomeric form is a key aspect of its chemistry. scispace.com This equilibrium is unusual among metallocenes and is a central feature of manganocene's reactivity and physical properties. researchgate.net
Spin Crossover Properties and Related Phenomena
The ability to switch between spin states in response to external stimuli is known as spin crossover (SCO). Manganocene and its derivatives are notable for exhibiting this behavior. researchgate.net The transition from the polymeric high-spin solid to the monomeric high-spin form at 159 °C is a thermally induced phase transition accompanied by a color change (thermochromism) from amber to pink. scispace.comwikipedia.org While unsubstituted manganocene's spin crossover is linked to this structural phase change, certain substituted derivatives exhibit more classical temperature-dependent SCO in their monomeric forms. acs.org For instance, phosphorus- and arsenic-bridged dimers of manganocene, [ (η⁵-Cp)Mn{μ-E(SiMe₃)₂} ]₂ (where E = P or As), display magnetic behavior indicative of both antiferromagnetic exchange and spin crossover. rsc.org The arsenic-bridged compound shows a two-step SCO with hysteresis, involving high-spin (S = 5/2) and intermediate-spin (S = 3/2) states for the Mn(II) centers. rsc.org
Influence of Ligand Environment and Steric Factors on Spin States
The spin state of manganocene is highly tunable through substitution on the cyclopentadienyl rings. The introduction of substituents alters the electronic and steric environment around the manganese center, thereby influencing the high-spin/low-spin equilibrium.
Electronic Effects : Electron-donating groups, such as methyl or tert-butyl groups, increase the ligand field strength. This stabilizes the low-spin electronic ground state relative to the unsubstituted this compound. acs.org Consequently, substituted manganocenes like [(Me₃C)nC₅H₅₋n]₂Mn (for n=1, 2) exhibit higher spin-crossover temperatures. acs.org Decamethylmanganocene, (C₅Me₅)₂Mn, exists in a low-spin state due to the significant electron-donating nature of the ten methyl groups. libretexts.org
Steric Effects : While electron-donating groups favor a low-spin state, steric hindrance has the opposite effect. Extremely bulky ligands can prevent the contraction of Mn-C bonds that is characteristic of the low-spin state. For example, the introduction of three tert-butyl groups on each ring, as in [1,2,4-(Me₃C)₃C₅H₂]₂Mn, results in a temperature-invariant high-spin state. acs.org The severe inter-ring steric strain is sufficient to prevent the molecule from achieving the more compact geometry of the low-spin state. acs.org Manganocenes with trimethylsilyl (B98337) (SiMe₃) substituents also show predominantly high-spin configurations. acs.org
| Substituent (R in R₂Mn) | Predominant Spin State | Key Influencing Factor |
| H | High-Spin (Polymeric Solid) / High-Spin (Monomer >159°C) | Polymeric structure / Thermal energy |
| Me | Spin Crossover | Electronic (Donating) |
| t-Bu | Spin Crossover | Electronic (Donating) |
| 1,3-(t-Bu)₂ | Spin Crossover with Hysteresis | Electronic & Steric Balance |
| 1,2,4-(t-Bu)₃ | High-Spin | Steric Hindrance |
| SiMe₃ | High-Spin | Steric Hindrance |
| C₅Me₅ (Cp*) | Low-Spin | Electronic (Strongly Donating) |
Correlation between Electronic States and Molecular Geometry
A direct correlation exists between the spin state of manganocene and its molecular geometry, particularly the manganese-carbon bond lengths. This relationship is a consequence of the occupancy of the d-orbitals.
In the high-spin (S=5/2) state, the d-orbitals are all singly occupied, including the antibonding e₂g* orbitals. The presence of electrons in these antibonding orbitals leads to a weaker metal-ligand interaction and consequently, longer Mn-C bonds. In contrast, the low-spin (S=1/2) state has a different electronic configuration (e₂g²a₁g¹e₁g²) where the antibonding orbitals are less populated. This results in a stronger metal-ligand bond and shorter Mn-C distances.
This structural change is a hallmark of spin crossover complexes. nih.gov The significant distortion of the coordination environment in the high-spin state compared to the more regular geometry of the low-spin state is also influenced by the Jahn-Teller effect, which is active in certain electronic configurations. researchgate.netnih.gov
| Spin State | Mn-C Bond Length (Å) | Electronic Configuration (Simplified) |
| High-Spin (S=5/2) | ~2.42 | (a₁g')¹ (e₂g')² (e₁g)² |
| Low-Spin (S=1/2) | ~2.11 | (a₁g')² (e₂g')⁴ (e₁g)¹ |
Note: Bond lengths are approximate and can vary with the specific substituted manganocene derivative and method of measurement.
Electron Affinity and Ionization Potential Investigations
Photoelectron spectroscopy (PES) has been a key technique for probing the electronic structure and determining the ionization potentials of metallocenes. The ionization energy corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO).
For bis(pentamethylcyclopentadienyl)manganese, (C₅Me₅)₂Mn, which has a low-spin configuration, the vertical ionization energy has been determined to be 5.33 eV. nist.gov The photoelectron spectrum of unsubstituted this compound has been interpreted in detail, with density functional theory calculations indicating that the ordering of the occupied spin orbitals is inverted compared to other metallocenes. researchgate.net These studies provide direct experimental evidence for the molecular orbital energy levels and have been crucial in refining the theoretical understanding of bonding in this complex. Information on the electron affinity of this compound is less directly available but can be inferred from its electrochemical behavior and its tendency to form adducts with Lewis bases.
| Compound | Ionization Potential (eV) | Method |
| Bis(pentamethylcyclopentadienyl)manganese | 5.33 | Photoelectron Spectroscopy |
Charge Distribution and Bonding Nature
The electronic configuration and the nature of the metal-ligand bond in this compound, also known as manganocene, present unique characteristics among the family of first-row transition metal metallocenes. The interaction between the manganese center and the cyclopentadienyl (Cp) rings is a delicate balance of ionic and covalent contributions, which is significantly influenced by the electronic properties of substituents on the rings.
Covalent versus Ionic Contributions to Metal-Ligand Bonding
Unlike many other metallocenes which are characterized by strong covalent bonds, the bonding in manganocene (Cp₂Mn) exhibits a pronounced ionic character. scispace.comresearchgate.net This distinction arises primarily from the electronic structure of the central manganese(II) ion, which possesses a high-spin d⁵ configuration ([Ar] 3d⁵). This half-filled d-shell is energetically stable, resulting in weaker interactions between the metal d-orbitals and the π-orbitals of the cyclopentadienyl ligands.
The significant ionic contribution to the bonding leads to facile ring exchange reactions, a reactivity pattern more typical of ionic cyclopentadienide (B1229720) compounds, such as those of the alkaline-earth metals, than of covalently bonded metallocenes like ferrocene. scispace.comresearchgate.net Spectroscopic and electron diffraction studies have corroborated this view, revealing longer metal-carbon (M-C) bond distances in manganocene compared to its neighboring 3d metallocenes. researchgate.net This increased bond length is indicative of a weaker, more electrostatic (ionic) interaction between the Mn²⁺ cation and the Cp⁻ anions. In manganese compounds, ionic bonding is typically observed in the +2 and +3 oxidation states, while higher oxidation states tend to form more covalent bonds. quora.comquora.com
The table below compares the metal-carbon bond lengths in various first-row transition metal metallocenes, illustrating the distinctively long bond in manganocene.
Comparison of Metal-Carbon Bond Distances in First-Row Metallocenes (Cp₂M)
| Metallocene (Cp₂M) | Metal (M) | d Electron Count | Spin State | M-C Bond Distance (Å) |
|---|---|---|---|---|
| Vanadocene (Cp₂V) | V | 15 | High-Spin (S=3/2) | 2.28 |
| Chromocene (Cp₂Cr) | Cr | 16 | High-Spin (S=1) | 2.17 |
| Manganocene (Cp₂Mn) | Mn | 17 | High-Spin (S=5/2) | 2.38 |
| Ferrocene (Cp₂Fe) | Fe | 18 | Low-Spin (S=0) | 2.06 |
| Cobaltocene (Cp₂Co) | Co | 19 | Low-Spin (S=1/2) | 2.12 |
| Nickelocene (Cp₂Ni) | Ni | 20 | High-Spin (S=1) | 2.20 |
Impact of Ring Substitution on Electron Density
The substitution of hydrogen atoms on the cyclopentadienyl rings with various functional groups can significantly alter the electron density of the ligand system, which in turn modulates the nature of the metal-ligand bond. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through inductive and resonance mechanisms.
Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring system. This reduction in electron density on the Cp ligands weakens the metal-ligand interaction, further enhancing the ionic character of the bond. Halogen substituents present a more complex case, as they inductively withdraw electron density while being capable of donating electron density through resonance via their lone pairs. rsc.org
The following table summarizes the expected effects of different classes of substituents on the electron density of the cyclopentadienyl ring and the resulting impact on the Mn-Cp bond.
Effects of Substituents on Cyclopentadienyl Ligand Electron Density and Bonding
| Substituent Type | Example Group | Primary Electronic Effect | Effect on Ring Electron Density | Impact on Mn-Cp Bond |
|---|---|---|---|---|
| Alkyl (EDG) | -CH₃, -C₂H₅ | Inductive Donation (+I) | Increase | Strengthens bond, increases covalent character |
| Alkoxy (EDG) | -OCH₃ | Resonance Donation (+R) > Inductive Withdrawal (-I) | Increase | Strengthens bond, increases covalent character |
| Halogen (EWG) | -F, -Cl, -Br | Inductive Withdrawal (-I) > Resonance Donation (+R) | Decrease | Weakens bond, increases ionic character |
| Nitro (EWG) | -NO₂ | Resonance and Inductive Withdrawal (-R, -I) | Strongly Decrease | Weakens bond, increases ionic character |
Jahn-Teller Effect Considerations in Electronic Degeneracy
Computational studies, including Multideterminantal Density Functional Theory (MD-DFT), have shown that the ground state of high-symmetry manganocene (with D₅ₕ or D₅Ꮷ point groups) is electronically degenerate. nih.govdoi.orgacs.org Specifically, the low-spin (LS, S=1/2) state is identified as a ²E₂' state, which is prone to Jahn-Teller distortion. acs.org While the high-spin (HS, S=5/2) ⁶A₁' state is non-degenerate, it lies very close in energy to the low-spin state, making the system electronically complex. scispace.comacs.org
The Jahn-Teller active low-spin state undergoes a structural distortion that lowers the molecular symmetry, for instance from D₅ₕ to C₂ᵥ. doi.orgacs.org This distortion removes the electronic degeneracy and results in a net stabilization of the molecule. The Jahn-Teller stabilization energy (EJT) for manganocene has been computationally estimated to be approximately 1.43 kcal·mol⁻¹ (or 500 cm⁻¹), a value that aligns with experimental estimations of around 350 cm⁻¹. acs.org The interplay between this Jahn-Teller effect, the close-lying high-spin and low-spin states, and the highly ionic nature of its bonding is responsible for many of the unique structural, magnetic, and reactive properties of manganocene. scispace.comnih.gov
Structural Characterization and Conformational Analysis
Solid-State Structural Elucidation
In the solid state, manganocene exhibits complex structural behavior, including temperature-dependent polymorphism and the formation of polymeric chains.
Bis(cyclopentadienyl)manganese (B72863) is a thermochromic solid, exhibiting a significant structural transformation with temperature. wikipedia.org Below 159 °C, it adopts a polymeric structure. wikipedia.org In this form, each manganese atom is coordinated to three cyclopentadienyl (B1206354) (Cp) ligands, with two of these ligands acting as bridging units between adjacent manganese centers, resulting in a zig-zag chain. osti.gov This polymeric architecture is a distinctive feature of manganocene compared to the simple sandwich structures of other first-row transition metal metallocenes. wikipedia.org
Above 159 °C, the amber-colored solid transforms into a pink material. wikipedia.org This color change is accompanied by a structural transition from the polymeric chain to a monomeric sandwich complex, Mn(η⁵-C₅H₅)₂. wikipedia.org The introduction of bulky substituents on the cyclopentadienyl rings sterically hinders the formation of the polymeric structure, favoring the existence of monomeric species even at lower temperatures. osti.gov
The coordination geometry and Mn-C bond distances in manganocenes are intimately linked to the spin state of the Mn(II) center. A clear correlation exists: high-spin manganocenes exhibit longer Mn-C bond distances, while low-spin manganocenes have shorter Mn-C distances. osti.gov This is attributed to the population of anti-bonding orbitals in the high-spin d⁵ configuration.
Gas-phase electron diffraction studies of methylmanganocene, [Mn(MeC₅H₄)₂], have provided distinct Mn-C bond distances for the high-spin and low-spin isomers, being 2.433(8) Å and 2.144(12) Å, respectively. osti.gov In the solid state, substituted manganocenes with bulky ligands that enforce a high-spin state, such as [1,2,4-(Me₃Si)₃C₅H₂]₂Mn, show a range of Mn-C bond lengths from 2.350(4) Å to 2.470(4) Å. osti.gov Conversely, the low-spin decamethylmanganocene displays a significantly shorter average Mn-C distance of 2.111(3) Å. osti.gov The primarily electrostatic character of the Mn-C interactions plays a crucial role in determining these coordination modes.
| Compound | Spin State | Average Mn-C Bond Distance (Å) |
|---|---|---|
| (MeC₅H₄)₂Mn (gas phase) | High-Spin | 2.433(8) |
| (MeC₅H₄)₂Mn (gas phase) | Low-Spin | 2.144(12) |
| [1,2,4-(Me₃Si)₃C₅H₂]₂Mn | High-Spin | ~2.41 |
| (Me₅C₅)₂Mn | Low-Spin | 2.111(3) |
The cyclopentadienyl ligands in manganocenes can exhibit conformational flexibility. In substituted manganocenes, near-eclipsed conformations of the C₅ rings are often observed in the solid state. nih.gov Steric crowding from bulky substituents can cause the quaternary carbons of these groups to be displaced from the plane of the C₅ ring. nih.gov
A phenomenon known as "ring slippage" or haptotropic rearrangement, where the coordination of the cyclopentadienyl ligand changes from η⁵ to η³ or η¹, is a known aspect of indenyl complexes of manganese and can be inferred to be a potential conformational process for cyclopentadienyl ligands as well, particularly in reactions involving ligand substitution. rsc.org This flexibility is attributed to the highly ionic nature of the bonding between the manganese center and the cyclopentadienyl ring.
Solution-Phase Structural Investigations
The investigation of the solution-phase structure of this compound is complicated by the paramagnetic nature of the Mn(II) center. Paramagnetism leads to significant broadening of NMR signals, often rendering the technique unsuitable for detailed structural elucidation of the parent compound. nih.gov Consequently, there is a lack of definitive studies characterizing the precise structure of unsubstituted manganocene in solution.
However, studies on diamagnetic manganese complexes, such as tricarbonyl(π-cyclopentadienyl)manganese, have utilized NMR in both isotropic and nematic solvents to determine molecular geometry and bond distances. While not directly applicable to the paramagnetic manganocene, these studies demonstrate the potential of NMR for characterizing cyclopentadienyl-manganese compounds when the issue of paramagnetism is absent.
Influence of Ligand Steric and Electronic Factors on Molecular Structure
The molecular structure of manganocenes is highly susceptible to the steric and electronic properties of the substituents on the cyclopentadienyl rings. These factors can dictate whether the compound exists as a monomer or a polymer and determine the spin state of the manganese center.
Steric factors play a significant role in preventing the formation of the polymeric zig-zag structure. The introduction of bulky substituents on the cyclopentadienyl rings creates steric hindrance that favors the formation of monomeric sandwich complexes. osti.gov For example, manganocenes with tert-butyl or trimethylsilyl (B98337) substituents are typically monomeric. osti.govacs.org Furthermore, extreme steric bulk can force a high-spin state by preventing the cyclopentadienyl rings from approaching the manganese center closely enough to induce a low-spin configuration. osti.govacs.org
Electronic factors also have a profound impact on the structure. Electron-donating groups, such as methyl groups, increase the electron density on the manganese center. This increased ligand field strength favors the low-spin state, which is characterized by shorter Mn-C bond distances. osti.gov Conversely, electron-withdrawing substituents would be expected to favor the high-spin state. The interplay between these steric and electronic effects allows for the fine-tuning of the structural and magnetic properties of manganocene derivatives.
| Substituent Effect | Impact on Structure | Resulting Property |
|---|---|---|
| Increased Steric Bulk | Favors monomeric structure; Increases Mn-Cp distance | Favors high-spin state |
| Electron-Donating Groups | Strengthens ligand field | Favors low-spin state with shorter Mn-C bonds |
Structural Distortions and Their Origins
In the solid state, below 159 °C, crystal packing forces play a crucial role in directing the Jahn-Teller distortion, leading to the formation of a polymeric chain. In this arrangement, each manganese atom is coordinated to three cyclopentadienyl rings, with two of them acting as bridging ligands between adjacent manganese centers. This polymeric structure is a direct consequence of intermolecular interactions optimizing the crystal lattice energy.
In the gas phase and in the solid state above 159 °C, manganocene exists as a discrete monomeric sandwich complex. While free from the constraints of a crystal lattice, the molecule still undergoes a Jahn-Teller distortion. Theoretical calculations and experimental data indicate a distortion from the idealized D5d symmetry. The precise nature of this distortion involves a tilting of the cyclopentadienyl rings and variations in the manganese-carbon bond lengths.
The electronic ground state of manganocene is a subject of considerable interest, with both high-spin (sextet) and low-spin (doublet) states being close in energy. The high-spin state is generally favored, and it is this state that is subject to the Jahn-Teller distortion. The interplay of electronic effects and, in the solid state, crystal packing forces, results in the unique and complex structural chemistry of this compound.
Structural Parameters of this compound
The following tables summarize key structural parameters for the two principal forms of this compound, based on available experimental and theoretical data. These values illustrate the significant structural differences between the polymeric solid-state form and the monomeric gas-phase form.
Table 1: Selected Bond Lengths in this compound
| Bond | Polymeric Solid-State (Å) | Monomeric Gas-Phase (Å) |
| Mn-C (terminal Cp ring) | Data not available | ~2.42 |
| Mn-C (bridging Cp ring) | Data not available | N/A |
| C-C (within Cp ring) | Data not available | ~1.43 |
| Mn-Cp (ring centroid) | Data not available | ~2.11 |
Table 2: Selected Bond Angles in this compound
| Angle | Polymeric Solid-State (°) | Monomeric Gas-Phase (°) |
| Cp-Mn-Cp (inter-ring angle) | Bent in polymeric chain | ~180 (parallel rings) |
Spectroscopic and Spectrometric Investigations
Magnetic Resonance Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like manganocene, which contains a high-spin Mn(II) center (d⁵ configuration). The EPR spectrum of Mn(II) complexes is characteristically dominated by the hyperfine interaction between the unpaired electron spins (S=5/2) and the manganese nucleus (⁵⁵Mn), which has a nuclear spin of I=5/2. researchgate.net This interaction typically results in a spectrum with six distinct, equally spaced lines. researchgate.net
The EPR spectra of Mn(II) compounds are described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction, the hyperfine coupling, and the zero-field splitting (ZFS). Key parameters derived from EPR spectra include the g-factor, the hyperfine coupling constant (A), and the ZFS parameters (D and E). For many Mn(II) complexes, the g-factor is typically very close to the free-electron value of ~2.0. researchgate.net The hyperfine coupling constant provides information about the covalency of the metal-ligand bond.
While specific EPR data for bis(cyclopentadienyl)manganese (B72863) is not extensively detailed in readily available literature, the parameters for related Mn(II) complexes provide a basis for understanding its expected spectral features. For instance, an oxo-bridged mixed-valent Mn(III)Mn(IV) intermediate generated from a binuclear Mn(II) complex exhibited a characteristic 16-line ESR signal. nih.gov Studies on other Mn(II) systems report g-factors around 2.0 and hyperfine splitting constants in the range of 90 Oe. researchgate.net
| Complex | g-factor | Hyperfine Coupling Constant (A) | Reference |
|---|---|---|---|
| Generic Mn(II) Ion | ~2.00 | ~90 Oe | researchgate.net |
| Dinuclear Mn(II) Site in MntR | Not specified | Exchange Interaction (J) = -0.2 cm⁻¹ | nih.gov |
Mössbauer Spectroscopy
Mössbauer spectroscopy is a technique that relies on the recoil-free resonant absorption and emission of gamma rays by atomic nuclei. It is highly sensitive to the local chemical environment of specific isotopes, known as Mössbauer nuclides. The most common nuclide for this technique is ⁵⁷Fe, but others like ¹¹⁹Sn, ¹²¹Sb, and ¹⁹⁷Au are also used. aps.orgdiva-portal.org
This technique is not applicable to the direct study of manganese compounds, including this compound, because manganese does not possess a suitable isotope for Mössbauer spectroscopy. While the technique has been used to study manganese-containing alloys or compounds where a Mössbauer-active probe atom (like ⁵⁷Fe or ¹¹⁹Sn) is incorporated into a manganese-rich matrix, it cannot directly probe the manganese centers. aip.orgaps.org For example, studies have been conducted on Dy₆Mn₂₃ and Tm₆Mn₂₃ using ¹⁶¹Dy and ¹⁶⁹Tm Mössbauer spectroscopy, respectively, to probe the rare-earth element's environment, not the manganese. aip.org
Vibrational and Rotational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. For this compound, the FTIR spectrum is characterized by absorptions arising from the vibrations of the cyclopentadienyl (B1206354) (Cp) rings and the metal-ring bond. Although a complete, assigned FTIR spectrum for manganocene itself is not readily compiled from the search results, data from closely related compounds like cyclopentadienyl manganese tricarbonyl provide a strong basis for assigning the key vibrational modes. researchgate.net
The primary vibrational modes for the Cp ring in metallocenes include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring tilting or breathing modes. The metal-ligand vibrations, which are crucial for understanding the bonding between the manganese atom and the Cp rings, typically occur at lower frequencies. nih.gov
The following table presents a generalized assignment of vibrational modes for a metal-bound cyclopentadienyl ring, based on data from various (η⁵-C₅H₅)metal complexes. researchgate.netacs.org
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | C-H stretching |
| ~1410 | C-C stretching |
| ~1100 | C-C stretching / Ring breathing |
| ~1000 | C-H in-plane bending |
| ~800 | C-H out-of-plane bending |
| <500 | Metal-Ring stretching and tilting |
Raman Spectroscopy
Raman spectroscopy, like FTIR, investigates the vibrational modes of molecules but is based on inelastic scattering of light. The selection rules for Raman and IR spectroscopy are different; for a molecule with a center of symmetry, vibrational modes can be either Raman-active or IR-active, but not both. This complementarity makes using both techniques powerful for structural elucidation.
Detailed Raman spectra specifically for this compound are not widely reported. However, analysis of related manganese complexes and other metallocenes provides insight into the expected spectral features. nih.gov Raman studies on various manganese oxides have shown that Mn-O stretching and bending modes are readily identifiable. rsc.orgrruff.info For manganocene, the key Raman-active modes would be analogous to those observed for other metallocenes, including the symmetric metal-ring stretch (a strong, polarized band), ring breathing modes, and various C-C and C-H vibrations of the cyclopentadienyl ligands. acs.org It is important to note that highly colored or dark compounds like many manganese complexes can be challenging to analyze with Raman spectroscopy due to potential for laser-induced heating and sample degradation. rruff.info
X-ray Based Characterization Techniques
X-ray based analytical methods are powerful tools for investigating the elemental composition, chemical states, and structural properties of materials, including thin films derived from this compound. These techniques provide critical insights into the electronic structure and crystalline nature of the compound and its derivatives.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For manganese compounds, XPS is particularly valuable for determining the oxidation state of the manganese atoms. xpsfitting.com The analysis of the Mn 2p core level spectra, which includes the Mn 2p3/2 and Mn 2p1/2 peaks, reveals binding energies and peak shapes that are characteristic of the specific oxidation state (e.g., Mn(II), Mn(III), Mn(IV)). rruff.infothermofisher.com
In manganese oxides, for instance, the Mn 2p3/2 peak for MnO (Mn(II)) is observed around 641.4 eV and is accompanied by a characteristic satellite feature at approximately 647 eV. thermofisher.com In contrast, Mn2O3 (Mn(III)) and MnO2 (Mn(IV)) have binding energies that are slightly shifted, and the peak shapes and multiplet splitting differ, allowing for their differentiation. thermofisher.comminsocam.org While detailed XPS studies focused solely on this compound are not extensively documented in readily available literature, analysis of related organomanganese compounds provides insight. For example, XPS has been employed to study the electronic structure of cationic manganese sandwich complexes, providing information on the electronic properties of the central metal atom. acs.org The technique is also used to characterize the surface chemistry of films after deposition and decomposition of related precursors like methylcyclopentadienyl manganese tricarbonyl. acs.org The National Institute of Standards and Technology (NIST) maintains an XPS database that may contain reference spectra for Manganocene. nist.gov
Table 1: Representative Mn 2p3/2 Binding Energies for Common Manganese Oxidation States
| Chemical State | Binding Energy (eV) | Key Spectral Features |
| Mn Metal | 638.7 | Asymmetric peak shape. thermofisher.com |
| Mn(II) Oxide (MnO) | 641.4 | Presence of a satellite feature ~5-6 eV above the main peak. thermofisher.com |
| Mn(III) Oxide (Mn2O3) | 641.4 | Broader peak compared to MnO2, lacks the distinct satellite of MnO. thermofisher.com |
| Mn(IV) Oxide (MnO2) | 641.8 | Narrower peak compared to MnO and Mn2O3. thermofisher.com |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
X-ray Reflectivity (XRR)
X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize the thickness, density, and roughness of thin films and multilayers. The method involves directing a beam of X-rays at a very small angle of incidence (grazing angle) towards a flat sample and measuring the intensity of the reflected X-rays.
In studies involving the deposition of thin films from organomanganese precursors, such as the atomic layer deposition (ALD) of manganese oxide (MnO) from Bis(ethylcyclopentadienyl)manganese (B6353895), XRR is a critical tool. researchgate.net By analyzing the interference pattern (Kiessig fringes) in the XRR data, the precise thickness of the deposited film can be determined. Furthermore, the critical angle, below which total external reflection occurs, is related to the electron density of the film, allowing for an accurate calculation of the film's density. The decay of the reflected intensity with increasing angle provides information about the surface and interface roughness.
For MnO films grown via ALD using Bis(ethylcyclopentadienyl)manganese and H2O, XRR studies were used to confirm measurements from a quartz crystal microbalance and to determine a film density of 5.23 g/cm³. researchgate.net This demonstrates the utility of XRR in quantitatively assessing the physical properties of films derived from cyclopentadienyl-based manganese precursors.
X-ray Diffraction (XRD) for Film Crystallinity
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure, phase, and orientation of materials. When applied to thin films, XRD can determine whether a film is amorphous or crystalline, identify the crystal structure (e.g., cubic, tetragonal), and calculate parameters such as crystallite size and lattice strain. uitm.edu.my
For films grown using this compound or its derivatives as precursors, XRD is essential for identifying the resulting manganese-containing phases. For instance, in the atomic layer deposition of manganese oxide films using Bis(ethylcyclopentadienyl)manganese, XRD analysis confirmed that the deposited films were crystalline and consistent with the cubic phase of MnO. researchgate.net The positions of the diffraction peaks in the XRD pattern are compared with standard patterns from databases (like the JCPDS database) to identify the material's phase. The width of the diffraction peaks can be used in the Debye-Scherrer equation to estimate the size of the crystalline domains within the film. researchgate.net
The degree of crystallinity in a film can be quantified by comparing the integrated area of the crystalline peaks to the area of the amorphous halo in the diffraction pattern. uitm.edu.mymdpi.com This is crucial for understanding how deposition parameters influence the final structure of the film, which in turn affects its physical and chemical properties.
Mass Spectrometry and Related Techniques
Mass spectrometry techniques are used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights, elucidation of molecular structures, and quantification of compounds.
Quadrupole Mass Spectrometry (QMS)
Quadrupole Mass Spectrometry (QMS) utilizes a quadrupole mass analyzer, which consists of four parallel metal rods, to filter ions based on their mass-to-charge ratio. QMS is often used to analyze the composition of gases and to identify species desorbing from a surface. The NIST Chemistry WebBook lists available mass spectrum data for Manganocene obtained through electron ionization. nist.gov In such an analysis, the Manganocene molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound and offer insights into its structure and bonding.
Thermal Desorption Spectroscopy (TDS)
Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a technique used to study the desorption of molecules from a surface. The sample is heated at a controlled rate in a vacuum, and a mass spectrometer monitors the desorbing species as a function of temperature. This provides information about the binding energy of the adsorbed species and the mechanisms of surface reactions and decomposition.
Studies on the thermal chemistry of related compounds, such as methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) on silicon oxide surfaces, illustrate the application of this technique. acs.org In TDS experiments, different molecular fragments are monitored by a mass spectrometer as the temperature is increased. The resulting desorption traces reveal distinct desorption and decomposition events at specific temperatures. For MeCpMn(CO)₃, molecular desorption was observed at around 250 K. At higher temperatures (~540 K and above), the decomposition of the chemisorbed species led to the desorption of products like hydrogen (H₂), water (H₂O), and methylcyclopentadiene (B1197316) (MeCpH). acs.org This data is critical for understanding the stability of such precursors and for defining temperature windows for processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD).
Table 2: Key Desorption Events for Methylcyclopentadienyl Manganese Tricarbonyl on SiO₂ from TDS/TPD Analysis
| Temperature Range (K) | Desorbing Species | Mass-to-Charge Ratio (amu) Monitored | Associated Process |
| ~250 | MeCpMn(CO)₃ | 134 ([MeCp-H]Mn⁺) | Molecular Desorption |
| 250 - 300 | CO | 28 | Possible CO production |
| > 540 | H₂, H₂O | 2, 18 | Decomposition of surface species |
| > 575 | Methylcyclopentadiene (MeCpH) | - | Decomposition and release of the MeCp ligand |
Data derived from studies on methylcyclopentadienyl manganese tricarbonyl, a structurally related compound. acs.org
Other Advanced Characterization Methods
This section details several advanced techniques utilized for the characterization of materials, particularly in the context of thin films and nanomaterials where this compound may serve as a precursor. While direct research findings applying these methods specifically to this compound are not extensively detailed in available literature, the principles and potential applications are described.
Quartz Crystal Microbalance (QCM) Measurements
A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that measures minute mass variations on the surface of a quartz crystal resonator in real-time. wikipedia.orgbiolinscientific.com The core principle relies on the piezoelectric effect, where an applied alternating voltage causes the quartz crystal to oscillate at a stable resonance frequency. nanoscience.combiolinscientific.com When a thin film is deposited onto the crystal's surface, the added mass causes a decrease in the resonance frequency. wikipedia.orgbiolinscientific.com This frequency change is directly proportional to the deposited mass, as described by the Sauerbrey equation, allowing for measurements of mass density down to the nanogram per square centimeter level. biolinscientific.comsemiconportal.com
QCM is particularly valuable for monitoring the deposition rates of thin films in vacuum environments, such as those created using chemical vapor deposition (CVD) or atomic layer deposition (ALD) where organometallic precursors like this compound might be used. wikipedia.orgsemiconportal.com In addition to mass, the dissipation factor can also be measured (QCM-D), which provides information about the viscoelastic properties (e.g., softness or rigidity) of the deposited film. nanoscience.com
Table 1: Key Aspects of Quartz Crystal Microbalance (QCM)
| Feature | Description |
|---|---|
| Principle | Measures change in resonance frequency of a piezoelectric quartz crystal due to mass change on its surface. wikipedia.org |
| Primary Measurement | Mass per unit area (ng/cm²). wikipedia.org |
| Key Equation | Sauerbrey Equation (for rigid films). biolinscientific.com |
| Applications | Real-time monitoring of thin-film deposition, surface interactions, and analysis of viscoelastic properties (QCM-D). biolinscientific.comnanoscience.com |
| Sensitivity | Capable of detecting mass changes at the sub-microgram/cm² level. wikipedia.org |
Hall Effect Measurements
Hall effect measurements are a fundamental method for determining the electronic properties of conductive and semiconductive materials. The technique involves applying a magnetic field perpendicular to the direction of current flow through a sample. aps.org This magnetic field exerts a Lorentz force on the charge carriers (electrons or holes), causing them to accumulate on one side of the material and generating a transverse voltage known as the Hall voltage. researchgate.net
The polarity of the Hall voltage reveals the dominant charge carrier type (positive for holes, negative for electrons). researchgate.net Furthermore, the magnitude of the Hall voltage can be used to calculate the charge carrier concentration (density) and mobility. researchgate.net In magnetic materials, an additional component known as the Anomalous Hall Effect (AHE) can arise, which is proportional to the material's magnetization. aps.org
While specific Hall effect data for this compound is not available, this technique would be crucial for characterizing the electrical properties of manganese-containing thin films grown using this compound as a precursor. aps.orgsemanticscholar.org
Table 2: Parameters Determined by Hall Effect Measurements
| Parameter | Description |
|---|---|
| Charge Carrier Type | Determines whether the majority carriers are electrons or holes. researchgate.net |
| Carrier Concentration | Calculates the number of charge carriers per unit volume. researchgate.net |
| Carrier Mobility | Measures how quickly charge carriers move through the material under an electric field. researchgate.net |
| Resistivity | Provides information on the material's opposition to current flow. researchgate.net |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution structural and compositional information at the nanoscale. nih.gov It operates by transmitting a beam of high-energy electrons through an ultrathin specimen (typically less than 100 nanometers thick). youtube.com As the electrons pass through the sample, they interact with the material, and the resulting transmitted and scattered electrons are focused by lenses to form an image or a diffraction pattern. youtube.com
TEM can achieve atomic resolution, allowing for the direct visualization of atomic lattices, defects, and interfaces. nih.govyoutube.com When combined with other techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS), TEM can also provide elemental composition maps of the sample. cdc.gov This makes it an invaluable tool for analyzing the morphology, crystal structure, and elemental distribution of nanoparticles or thin films that could be synthesized from this compound. cdc.gov
Rutherford Backscattering Analysis (RBS)
Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analytical technique used to determine the elemental composition and thickness of thin films without the need for reference standards. azom.comeag.com The method involves directing a beam of high-energy ions, typically helium ions (alpha particles), onto a sample. wikipedia.org A small fraction of these ions will elastically scatter backward after colliding with the nuclei of atoms in the sample. azom.com
The energy of the backscattered ions is measured by a detector. This energy is dependent on two factors: the mass of the target atom (heavier atoms result in higher backscattered energy) and the depth at which the collision occurred (ions lose energy as they travel through the material). azom.com By analyzing the energy spectrum of the backscattered ions, a quantitative depth profile of the elements within the top few micrometers of the sample can be constructed. eag.combiu.ac.il RBS is particularly sensitive to heavy elements within a lighter matrix.
Table 3: Information Obtained from Rutherford Backscattering Spectrometry (RBS)
| Information | How it is Determined |
|---|---|
| Elemental Composition | From the energy of the backscattered ions, which is specific to the mass of the target nucleus. eag.com |
| Film Thickness/Areal Density | From the width of the elemental peaks in the energy spectrum. eag.combiu.ac.il |
| Depth Profile | From the energy loss of ions as they traverse the material before and after scattering. biu.ac.il |
| Crystallinity | Using channeling techniques, where the ion beam is aligned with crystallographic axes to assess crystal quality and defect density. eag.com |
Superconducting QUantum Interference Device (SQUID) Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument available for measuring extremely weak magnetic fields. wikipedia.org Its operation is based on the principles of superconductivity and quantum mechanics, specifically the Josephson effect. ubc.ca A SQUID consists of a superconducting loop containing one or two Josephson junctions. ubc.ca The magnetic flux passing through the loop influences the quantum behavior of the device, allowing for the detection of magnetic fields with unparalleled precision. wikipedia.orgubc.ca
SQUID magnetometers are used to measure the magnetic properties of materials as a function of temperature and applied magnetic field. ucla.eduumaine.edu They can determine if a material is diamagnetic, paramagnetic, ferromagnetic, or antiferromagnetic. For compounds like manganocene, which contains a manganese ion with unpaired electrons, SQUID magnetometry would be the definitive technique for characterizing its magnetic susceptibility and magnetic ordering at low temperatures.
Table 4: SQUID Magnetometer Capabilities
| Feature | Description |
|---|---|
| Sensitivity | Capable of measuring magnetic fields as low as 5 x 10⁻¹⁸ T. wikipedia.org |
| Measurement Modes | DC magnetization, AC susceptibility. ucla.edu |
| Temperature Range | Typically from below 2 K to 400 K, with high-temperature options available. ucla.eduumaine.edu |
| Applications | Characterization of all types of magnetic materials, including thin films, powders, and single crystals. umaine.edu |
Vibrating Sample Magnetometer (VSM) Measurements
A Vibrating Sample Magnetometer (VSM) is another widely used instrument for characterizing the magnetic properties of materials. measurlabs.comwikipedia.org The technique is based on Faraday's Law of Induction, which states that a changing magnetic field will induce an electric current in a nearby coil. measurlabs.comnanomagnetics-inst.com
In a VSM, the sample is mounted on a rod and made to vibrate (typically vertically) at a constant frequency within a uniform magnetic field. measurlabs.comnanomagnetics-inst.com The magnetic moment of the sample, aligned by the external field, moves up and down, creating a changing magnetic flux. This changing flux induces a voltage in a set of stationary pickup coils. The magnitude of this induced voltage is directly proportional to the magnetic moment of the sample. nanomagnetics-inst.com By varying the applied magnetic field, a VSM can be used to measure magnetic hysteresis loops, from which key parameters like saturation magnetization, remanence, and coercivity can be determined. Although generally less sensitive than a SQUID, a VSM is often faster and suitable for a wide range of magnetic materials. measurlabs.com
Reactivity and Derivative Chemistry
Substitution Reactions on the Cyclopentadienyl (B1206354) Ring
Unlike ferrocene, which readily undergoes electrophilic substitution reactions akin to benzene, the cyclopentadienyl rings in manganocene are less susceptible to such reactions. wmich.edu The increased electron density on the Cp rings, due to the ionic nature of the Mn-Cp bond, would theoretically make them more reactive towards electrophiles. However, the kinetic lability of the compound often leads to decomposition or ligand displacement rather than substitution. wikipedia.org
While classical Friedel-Crafts acylation or alkylation reactions are not characteristic of manganocene, functionalization of the cyclopentadienyl ring can be achieved through other means, often involving the synthesis of substituted cyclopentadienyl ligands prior to their complexation with manganese. This approach allows for the preparation of a wide array of substituted manganocene derivatives.
Ligand Exchange and Adduct Formation
The labile nature of the cyclopentadienyl ligands in manganocene facilitates ligand exchange and the formation of various adducts. wikipedia.org
Formation of Chelating Adducts
Manganocene readily reacts with chelating ligands, which can displace one or both of the cyclopentadienyl rings. The formation of these adducts is driven by the chelate effect, where the multidentate ligand forms a more thermodynamically stable complex with the manganese center. Examples of such reactions include the interaction of manganocene with bidentate nitrogen or phosphorus donor ligands, leading to the formation of stable coordination complexes.
Reactions with Electronegative Donor Ligands
Manganocene forms adducts with a variety of two- or four-electron Lewis bases. wikipedia.org These reactions are a direct consequence of the Lewis acidic nature of the manganese center and the lability of the Cp ligands. For instance, manganocene reacts with nitrogen and phosphorus donor ligands to form stable complexes.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of bis(cyclopentadienyl)manganese (B72863) and its derivatives is a significant area of study, with implications for their application in materials science and catalysis.
Reduction Reactions of this compound
The reduction of this compound can lead to the formation of the manganocene anion. This process involves the addition of an electron to the manganese center, altering its electronic configuration and reactivity. The stability and reactivity of the resulting anionic species are influenced by the solvent and the counterion present in the reaction medium.
Electrochemical Conversion Processes of Derived Materials
The electrochemical behavior of materials derived from this compound is of considerable interest. For example, cationic sandwich complexes of manganese, such as the (cycloheptatrienyl)(cyclopentadienyl)manganese cation, undergo chemically partially reversible oxidation and irreversible reduction processes. nih.gov The potentials at which these events occur are sensitive to the nature of substituents on the cyclopentadienyl ring, indicating that the electronic properties of the complex can be tuned. nih.gov The reduction of such cationic species can generate a neutral, 19-electron species, which is often highly reactive. nih.gov
Reactivity of Modified Cyclopentadienyl Ligands
The reactivity of this compound, also known as manganocene, is significantly influenced by the nature of the substituents on the cyclopentadienyl (Cp) rings. Modifications to the Cp ligands can alter the steric and electronic properties of the metal center, thereby tuning the reactivity of the complex.
The introduction of alkyl groups, such as methyl groups, onto the cyclopentadienyl rings generally increases the electron-donating ability of the ligands. This enhanced electron density at the manganese center can influence the redox properties and the Lewis basicity of the complex. For instance, bis(methylcyclopentadienyl)manganese has been extensively studied, and it exhibits a thermal equilibrium between high-spin and low-spin electronic states in the gas phase and in solution, a property that is sensitive to the electronic environment of the manganese atom. thieme-connect.de
A prominent example of a modified cyclopentadienyl ligand is the pentamethylcyclopentadienyl (Cp) ligand. The resulting complex, decamethylmanganocene or (Cp)2Mn, demonstrates altered reactivity compared to the unsubstituted manganocene. The ten methyl groups provide a significant increase in steric bulk and electron-donating character. This modification impacts the stability and reactivity of the complex. For example, the ionization of decamethylmanganocene has been studied, revealing changes in the electron density distribution upon removal of an electron, which highlights the influence of the methyl groups on the electronic structure and, consequently, the reactivity. nih.govacs.org The charge transfer from the Cp* ligands to the manganese atom upon ionization is a key aspect of its electronic behavior. nih.gov
Furthermore, the incorporation of substituents can affect the stability of the resulting manganocene derivatives. While manganocene itself is a thermally sensitive solid that reacts readily with air, modifications to the cyclopentadienyl rings can lead to derivatives with different stability profiles. wikipedia.org The nature of the substituent, whether it is electron-donating or electron-withdrawing, can impact the aromaticity of the cyclopentadienyl ring, which in turn can influence the stability and reactivity of the organometallic complex.
Reactions with Other Metal Complexes and Organometallic Species
This compound and its derivatives can engage in reactions with other metal complexes and organometallic species, leading to the formation of heterobimetallic or polynuclear structures. These reactions are of interest for creating new materials with potentially unique catalytic or electronic properties.
One area of such reactivity is the use of modified this compound complexes as building blocks for larger assemblies. For example, a heterobimetallic complex containing both manganese and iron, linked by a bis(cyclopentadienyl)acetylene frame, has been synthesized. This compound, [(OC)3Mn{(η5-C5H4)C≡C(η5-C5H4)}Fe(CO)2(CH2Ph)], was prepared through palladium-catalyzed coupling reactions. rsc.orgrsc.org This Mn-Fe complex was then reacted with dicobalt octacarbonyl, [Co2(CO)8], which resulted in the quantitative formation of a dicobalt adduct where the acetylene bridge coordinates to the Co2(CO)6 moiety. rsc.orgrsc.org This demonstrates the ability of the modified cyclopentadienyl ligand framework to serve as a platform for assembling multiple metal centers.
The following table summarizes the reaction of the heterobimetallic Mn-Fe complex with dicobalt octacarbonyl:
| Reactant 1 | Reactant 2 | Product | Reference |
| [(OC)3Mn{(η5-C5H4)C≡C(η5-C5H4)}Fe(CO)2(CH2Ph)] | [Co2(CO)8] | [(OC)3Mn{(η5-C5H4)C(Co2(CO)6)C(η5-C5H4)}Fe(CO)2(CH2Ph)] | rsc.orgrsc.org |
The organometallic chemistry of manganese (II) is distinct due to the significant ionic character of the manganese-carbon bonds. rsc.org This influences its reactivity towards other organometallic species. While specific, direct reactions of unsubstituted this compound with a wide array of other simple organometallic compounds are not extensively documented in readily available literature, the principles of organometallic reactions suggest potential for transmetalation or ligand exchange reactions, depending on the reaction partners and conditions. The field of organomanganese chemistry continues to be an area of active research, with potential for the discovery of new reactions and the synthesis of novel heterometallic structures. rsc.org
Applications in Materials Science and Catalysis Research
Precursors for Thin Film Deposition via ALD/CVD
As a precursor, bis(ethylcyclopentadienyl)manganese (B6353895) ((EtCp)₂Mn) is frequently employed in ALD and CVD processes to deposit thin films containing manganese. nih.govmocvd-precursor-encyclopedia.de ALD, in particular, relies on sequential, self-limiting surface reactions to grow highly uniform and conformal films, which is critical for applications in microelectronics and energy storage. researchgate.net The precursor is typically introduced into a reactor chamber in gaseous form, where it reacts with a co-reactant on a substrate surface to form the desired material layer by layer.
Manganese oxide (MnOₓ) thin films are widely researched for their diverse applications in electronics and energy systems. nih.gov The ALD process for depositing MnO typically involves alternating exposures of the substrate to bis(ethylcyclopentadienyl)manganese and water (H₂O) as the oxygen source. researchgate.netiaea.org This process allows for the formation of crystalline, cubic-phase MnO films with a nearly 1:1 atomic ratio of manganese to oxygen. iaea.org Research has demonstrated self-limiting reactions for both precursors, a hallmark of the ALD technique. researchgate.netiaea.org
The growth rate of the MnO film is dependent on the deposition temperature. For instance, in one study, the highest growth per cycle (GPC) of 1.2 Å/cycle was observed at 100°C, with the rate decreasing at higher temperatures. iaea.org
Table 1: ALD Parameters for MnO Film Deposition
| Parameter | Value | Source |
|---|---|---|
| Precursor | Bis(ethylcyclopentadienyl)manganese (Mn(EtCp)₂) | researchgate.netiaea.org |
| Co-reactant | Water (H₂O) | researchgate.netiaea.org |
| Temperature Range | 100-300 °C | iaea.org |
| Max. Growth Per Cycle | 1.2 Å/cycle (at 100 °C) | iaea.org |
Thin films of manganese oxide are actively investigated as high-capacity anode materials for the next generation of thin-film lithium-ion batteries (LIBs). researchgate.netazom.com The use of ALD to create these anodes allows for the deposition of uniform, electrochemically active coatings on complex, high-aspect-ratio structures, potentially increasing the energy capacity of the battery. researchgate.net MnO films grown via ALD from the (EtCp)₂Mn precursor have been successfully utilized for this purpose. researchgate.net The resulting manganese oxide layers demonstrate high electrochemical activity suitable for use as anodes in LIBs. researchgate.net
Manganese oxides are considered promising, earth-abundant catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are critical processes in metal-air batteries and water splitting technologies. researchgate.netrsc.org ALD provides a method to deposit uniform MnOₓ catalytic films onto high-surface-area electrodes. researchgate.net
Research shows that the OER activity of ALD-grown manganese oxide films is highly dependent on their thickness. acs.org Studies have found a minimum thickness of 1.5 nm is necessary for the film to become OER-active, while films thicker than 2 nm are required for stability beyond the initial electrochemical cycle. acs.orgbohrium.com The highest OER currents are typically observed for films between 4 and 6 nm thick. acs.org During the electrochemical process, the oxidation state of the manganese ions changes from Mn(II) to a more catalytically active mixture of Mn(III) and Mn(IV) prior to the onset of oxygen evolution. acs.org
In the fabrication of integrated circuits, thin barrier layers are essential to prevent the diffusion of copper from interconnects into the surrounding dielectric material, which can cause device failure. escholarship.org Conformal manganese oxide films, approximately 1 nm thick and deposited by ALD using (EtCp)₂Mn, have demonstrated excellent properties as diffusion barriers. nih.govresearchgate.net The ALD technique ensures that the barrier layer is uniform and continuous even in high-aspect-ratio structures, a key requirement for advanced microelectronics. nih.gov The formation of a manganese silicate layer at the interface is believed to contribute to the effectiveness of the diffusion barrier. escholarship.org
Manganese sulfide (B99878) (MnS) is another material with significant potential in energy storage applications. osti.govrsc.org ALD has been successfully used to synthesize MnS thin films by using bis(ethylcyclopentadienyl)manganese as the manganese precursor and hydrogen sulfide (H₂S) as the sulfur source. osti.gov This process exhibits self-limiting behavior and allows for precise control over the film's properties. osti.gov
A key finding in the ALD of MnS is the ability to control the crystalline phase of the film by adjusting the deposition temperature. osti.gov Research has shown that at temperatures at or below 150°C, phase-pure γ-MnS is deposited. osti.gov At temperatures above 150°C, a mixed phase consisting of both γ-MnS and α-MnS is formed. osti.gov
Table 2: Phase Control of ALD-Grown MnS Films
| Deposition Temperature | Crystalline Phase | Source |
|---|---|---|
| ≤ 150 °C | Phase-pure γ-MnS | osti.gov |
The MnS thin films synthesized via ALD have been investigated as anode materials for lithium-ion batteries. osti.gov When deposited directly onto copper foil, these MnS anodes have demonstrated exceptional cycle stability and achieved near-theoretical capacity, highlighting their potential for high-performance energy storage devices. osti.gov The ability of ALD to produce phase-controlled, crystalline MnS films directly on current collectors is a significant advantage for battery applications. osti.gov
Deposition of Metallic Manganese Films
Cyclopentadienyl (B1206354) compounds of manganese are valuable precursors for the deposition of thin films containing manganese through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.comnih.gov These techniques are crucial for manufacturing materials with specific electronic, magnetic, and protective properties. Pure metallic manganese films have been successfully produced using metallocenes, including manganocene, typically at deposition temperatures exceeding 500°C. azonano.com In some processes, the use of hydrogen gas is necessary to mitigate carbon contamination in the resulting film. azonano.com
Derivatives such as bis(ethylcyclopentadienyl)manganese have been utilized for the thermal CVD of metallic manganese films on silicon dioxide substrates. mocvd-precursor-encyclopedia.de The choice of precursor is critical, as different compounds exhibit varying reactivity and decomposition pathways. For instance, while methylcyclopentadienylmanganese(I) tricarbonyl has been studied, it has shown lower reactivity in comparison to other precursors. researchgate.net The success of CVD and ALD processes is highly dependent on the availability of volatile and thermally stable precursors that can deposit pure materials at a reasonable rate. nih.govescholarship.org
| Precursor Compound | Deposition Method | Substrate/Application | Reference |
|---|---|---|---|
| Bis(cyclopentadienyl)manganese (B72863) (Manganocene) | CVD | Pure metallic films | azonano.com |
| Bis(ethylcyclopentadienyl)manganese | CVD | Metallic manganese and manganese oxide films | mocvd-precursor-encyclopedia.de |
| Methylcyclopentadienylmanganese(I) tricarbonyl | CVD | Manganese-containing films on silicon oxide | researchgate.net |
Formation of Metal Alloy Films (e.g., Copper/Manganese)
Manganese alloys, particularly copper-manganese (Cu-Mn), are of interest for their mechanical and corrosion-resistant properties. mdpi.com While this compound and its derivatives are established precursors for manganese-containing films, their application in the co-deposition of alloy films like Cu-Mn via CVD or ALD is not extensively documented in current research. The primary method reported for producing Cu-Mn alloy films is electrodeposition from solutions containing manganese and copper salts. mdpi.com This process allows for the formation of alloys with a high manganese content (70–85%) by adjusting the metal ion concentrations in the deposition bath. mdpi.com The development of volatile precursors for both copper and manganese that are compatible in a CVD or ALD process remains a subject for further research to enable vapor-phase deposition of these important alloy films.
Dopants in Semiconductor Materials (e.g., GaMnN, InGaN)
This compound and its substituted derivatives are key organometallic precursors for doping semiconductor materials with manganese. This process is fundamental to the development of spintronic devices, which utilize the spin of electrons in addition to their charge. dockchemicals.com The Metal-Organic Chemical Vapor Deposition (MOCVD) technique is commonly employed to introduce manganese into the crystal lattice of III-V semiconductors like Gallium Nitride (GaN) and Indium Gallium Nitride (InGaN). mocvd-precursor-encyclopedia.de
Specific precursors used in research include bis(ethylcyclopentadienyl)manganese for Mn-doped InGaN and GaN layers, and bis(methylcyclopentadienyl)manganese for doping GaN. mocvd-precursor-encyclopedia.deaip.org In these processes, the manganese precursor is introduced into the MOCVD reactor along with the precursors for the semiconductor material, such as trimethylgallium and ammonia for GaN. aip.org The incorporation of manganese atoms, which can substitute for gallium in the GaN lattice, fundamentally alters the material's magnetic and electronic properties. aip.orgnih.gov However, Mn acts as a deep acceptor in GaN, meaning it does not readily create the free holes that are often considered necessary for mediating ferromagnetism. aip.orgaps.org
Research on Dilute Magnetic Semiconductors
The primary motivation for doping semiconductors like GaN with manganese is to create a Dilute Magnetic Semiconductor (DMS). dockchemicals.com A DMS is a material in which a small fraction of the host atoms in a non-magnetic semiconductor crystal are replaced by magnetic ions, such as manganese. The goal is to produce a material that exhibits both semiconducting properties and ferromagnetism, ideally at or above room temperature. mocvd-precursor-encyclopedia.de
This compound and its derivatives serve as the manganese source in the MOCVD growth of these materials. mocvd-precursor-encyclopedia.de The introduction of Mn atoms provides localized magnetic moments within the semiconductor host. The interaction between these magnetic moments, potentially mediated by charge carriers in the semiconductor, can lead to long-range magnetic ordering and ferromagnetic behavior. The development of DMS materials is a critical area of research for spintronics, with potential applications in data storage, spin-based computing, and sensors.
Studies on Ferromagnetic Properties in Doped Semiconductors
The magnetic properties of manganese-doped semiconductors are a subject of intensive investigation and some debate. Research has shown that the emergence of ferromagnetism is highly sensitive to the Mn concentration, growth conditions, and the presence of charge carriers. aip.org
Studies using bis(ethylcyclopentadienyl)manganese as a precursor for Mn-doped InGaN have reported promising results, with ferromagnetic behavior observed at room temperature and above. mocvd-precursor-encyclopedia.de The Curie temperatures (the temperature above which a material loses its ferromagnetic properties) for these Mn:InGaN films were measured to be between 300 K and 700 K. For Mn:GaN films grown from the same precursor, Curie temperatures ranged from 228 K to 520 K. mocvd-precursor-encyclopedia.de
Conversely, other studies have yielded different results. An investigation of GaN films doped with manganese using bis(methylcyclopentadienyl)manganese found no evidence of ferromagnetism. aip.org Instead, the analysis indicated that the Mn impurities existed as isolated, paramagnetic centers within the GaN lattice, meaning they did not magnetically interact with each other to produce a collective ferromagnetic state. aip.org This highlights the complexity of achieving robust, intrinsic ferromagnetism in these materials and the critical role that the specific growth process and material quality play.
| Material | Mn Precursor | Observed Magnetic Property | Curie Temperature (TC) | Reference |
|---|---|---|---|---|
| Mn-doped InGaN | Bis(ethylcyclopentadienyl)manganese | Ferromagnetic | 300 - 700 K | mocvd-precursor-encyclopedia.de |
| Mn-doped GaN | Bis(ethylcyclopentadienyl)manganese | Ferromagnetic | 228 - 520 K | mocvd-precursor-encyclopedia.de |
| Mn-doped GaN | Bis(methylcyclopentadienyl)manganese | Paramagnetic | N/A | aip.org |
Catalysis Research and Development
Homogeneous Catalysis Applications
Organometallic compounds, where a metal is bonded to a carbon atom of an organic molecule, are widely used as catalysts in homogeneous systems (where the catalyst is in the same phase as the reactants). wikipedia.org Manganese, being earth-abundant and having low toxicity, is an attractive metal for developing sustainable catalytic processes. nih.gov
This compound (manganocene) itself has shown catalytic activity. For example, it can polymerize ethylene to form high molecular weight linear polyethylene (B3416737) when activated by a cocatalyst like methylaluminoxane (B55162). wikipedia.org The broader field of organomanganese catalysis is rapidly expanding, with manganese complexes being employed in a wide array of organic transformations. researchgate.net While much recent focus has been on manganese pincer complexes, the fundamental reactivity of simpler organomanganese compounds like manganocene informs the development of these more complex systems. exlibrisgroup.com These catalysts have been successfully applied to reactions such as hydrogenation, dehydrogenation, and C-H bond functionalization, demonstrating the versatility of manganese in promoting important chemical reactions. nih.govexlibrisgroup.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ammonia | NH3 |
| This compound | C10H10Mn |
| Bis(ethylcyclopentadienyl)manganese | C14H18Mn |
| Bis(methylcyclopentadienyl)manganese | C12H14Mn |
| Copper | Cu |
| Gallium Nitride | GaN |
| Indium Gallium Nitride | InxGa1-xN |
| Manganese | Mn |
| Methylaluminoxane | (Al(CH3)O)n |
| Methylcyclopentadienylmanganese(I) tricarbonyl | C9H7MnO3 |
| Silicon Dioxide | SiO2 |
| Trimethylgallium | C3H9Ga |
1
The organometallic compound this compound, also known as manganocene, and other manganese-based complexes have been the subject of extensive research for their catalytic applications. wikipedia.orgd-nb.info As a 3d transition metal, manganese is attractive for developing sustainable catalytic systems due to its natural abundance, low cost, and reduced toxicity compared to precious metals. d-nb.infobeilstein-journals.org Its variable oxidation states, ranging from -3 to +7, allow for a diversity of catalytically active complexes suitable for a range of chemical transformations. d-nb.infobeilstein-journals.org
1 Hydrogenation Reactions
Manganese complexes have emerged as effective catalysts for hydrogenation reactions, a fundamental process in organic synthesis. These earth-abundant metal catalysts offer a sustainable alternative to traditional systems based on precious metals like ruthenium, rhodium, and palladium. nih.govst-andrews.ac.ukrsc.org
Research has demonstrated the utility of molecularly-defined manganese complexes in the hydrogenation of various functional groups, including cyclic carbonates, to produce diols and methanol. nih.gov For instance, the complex [Mn(CO)2(Br)[HN(C2H4PiPr2)2]], which features a commercially available MACHO ligand, acts as an efficient pre-catalyst under relatively mild conditions (120 °C, 30–60 bar H2). nih.gov Upon activation, this system can achieve high turnover numbers for the desired products. nih.gov
Computational and experimental studies have delved into the stereoelectronic effects that govern Mn-catalyzed hydrogenation. st-andrews.ac.uk The design of the ligand backbone is crucial for catalyst activity and selectivity. For example, in the reduction of indanone, catalysts with electron-donating groups have shown the highest activity due to the improved basicity of the nitrogen lone pair, which is essential for initiating hydrogen activation. st-andrews.ac.uk
| Catalyst/Pre-catalyst | Substrate | Key Conditions | Products | Reported Yield/Conversion |
|---|---|---|---|---|
| [Mn(CO)2(Br)[HN(C2H4PiPr2)2]] / NaOtBu | Cyclic Carbonates | 120 °C, 30 bar H2, THF | Diols, Methanol | Up to >99% conversion, 97% yield for diol nih.gov |
| Mn complex with tridentate P,N,N ligand | Indanone | Computational Study (DFT) | Indanol | Electron-donating groups predicted to improve activity st-andrews.ac.uk |
| Bis(NHC) Mn complexes | Methyl benzoate | Elevated temp., high H2 pressure | Benzyl alcohol | Inner-sphere mechanism proposed uni-rostock.de |
2 Carbon-Hydrogen (C-H) Activation and Functionalization
Manganese-catalyzed C-H activation has become a powerful strategy in organic synthesis, providing a direct and atom-economical method for creating complex molecules without the need for pre-functionalized substrates. rsc.orgresearchgate.netrsc.org This approach avoids the extra synthetic steps and waste associated with traditional cross-coupling reactions. rsc.org Manganese catalysts have been successfully employed for the late-stage functionalization of bioactive molecules, which is crucial for developing new drug candidates, agrochemicals, and bioimaging materials. d-nb.infobeilstein-journals.org
A variety of C-H functionalization reactions have been developed using manganese catalysts, including:
Fluorination: Manganese porphyrin complexes have been used for the site-selective fluorination of complex molecules like steroids. beilstein-journals.orgnih.gov These reactions can introduce fluorine atoms into unactivated C-H bonds, a transformation of significant interest in medicinal chemistry. beilstein-journals.org
Azidation: Manganese(III)-salen complexes can catalyze the C-H azidation of complex molecules using a convenient aqueous azide source. nih.gov Organic azides are valuable intermediates in medicinal chemistry and chemical biology. nih.gov
Alkenylation: Manganese(I) catalysts, often chelation-assisted, can facilitate the C-H alkenylation of substrates like indoles with alkynes, leading to the synthesis of bis/trisubstituted indolylalkenes. nih.govrsc.org
Allylation: Manganese(I) pentacarbonyl bromide has been identified as an effective catalyst for the late-stage C-H allylation of complex peptides in a site-selective manner, avoiding racemization. beilstein-journals.org
| Catalyst System | Reaction Type | Substrate Example | Key Finding |
|---|---|---|---|
| Manganese Porphyrin | C-H Fluorination | Sclareolide, Steroids | Achieved direct, site-selective fluorination of unactivated C-H bonds. beilstein-journals.orgnih.gov |
| Manganese(III)-Salen | C-H Azidation | Pharmaceutical-like molecules | Utilized an aqueous azide solution as a convenient azide source. nih.gov |
| Manganese(I) Carbonyl | C-H Alkenylation | Indoles and Alkynes | Acid was found to be key in controlling selectivity between alkenylation and cyclization. rsc.org |
| Manganese(I) Pentacarbonyl Bromide | C-H Allylation | Tryptophan-containing peptides | Enabled robust, racemization-free allylation in a site-selective fashion. beilstein-journals.org |
4 Polymerization Catalysis
This compound (manganocene) has been shown to polymerize ethylene into high molecular weight linear polyethylene. wikipedia.org This reaction typically requires the presence of a cocatalyst such as methylaluminoxane or diethylaluminium chloride. wikipedia.org
Beyond manganocene, other manganese compounds have been developed for various polymerization reactions. A visible-light-induced cationic reversible addition-fragmentation chain-transfer (RAFT) polymerization has been reported using Mn(CO)5Br as a catalyst. acs.org This system allows for the controlled polymerization of isobutyl vinyl ether under ambient conditions, with the polymerization rate being tunable by adjusting the light intensity. acs.org
Additionally, bimetallic Salen-Mn catalysts have been synthesized and applied to the ring-opening polymerization (ROP) of lactide (LA) and ε-caprolactone (ε-CL). researchgate.net The coordination between the two manganese centers in these catalysts contributes to higher activity and isoselectivity for lactide polymerization compared to their mononuclear counterparts. researchgate.net These systems have also been used in CO2-controlled switchable polymerizations, demonstrating the versatility of manganese catalysts in producing well-defined polymeric materials. researchgate.net
| Catalyst | Cocatalyst/Initiator | Monomer | Polymerization Type | Key Feature |
|---|---|---|---|---|
| This compound | Methylaluminoxane or Et2AlCl | Ethylene | Coordination Polymerization | Produces high molecular weight linear polyethylene. wikipedia.org |
| Mn(CO)5Br | Visible Light | Isobutyl vinyl ether (IBVE) | Cationic RAFT Polymerization | Photoinduced nature allows for temporal control of the polymerization. acs.org |
| Bimetallic Salen-Mn | PPNCl / Epoxide | Lactide (LA), ε-Caprolactone (ε-CL) | Ring-Opening Polymerization (ROP) | Mn-Mn coordination enhances activity and stereoselectivity; enables CO2-switchable polymerization. researchgate.net |
2 Investigations into Catalytic Mechanisms
Understanding the reaction mechanisms of manganese-catalyzed transformations is vital for optimizing existing catalysts and designing new, more efficient ones. nih.gov Studies have employed a combination of experimental techniques, such as in situ spectroscopy, and computational methods like Density Functional Theory (DFT) to elucidate the complex pathways involved. nih.govst-andrews.ac.uknih.gov
In hydrogenation reactions , a plausible mechanism involves the heterolytic cleavage of a hydrogen molecule across a Mn=N double bond in the active catalyst. nih.gov This generates a manganese-hydride and a protonated nitrogen (N-H). nih.gov The substrate's carbonyl group interacts with the protic N-H, activating it for a nucleophilic attack by the manganese-bound hydride. nih.gov DFT calculations have also highlighted the importance of an outer-sphere hydrogen transfer from a manganese hydride complex to the substrate as a key step. uni-rostock.de
For C-H activation , several mechanistic pathways have been proposed depending on the catalyst and substrate. In reactions catalyzed by manganese porphyrin complexes, a high-valent oxomanganese(V) species is often generated, which then performs a hydrogen atom abstraction from the substrate to create a carbon-centered radical. beilstein-journals.orgnih.gov This radical is subsequently trapped to yield the functionalized product. beilstein-journals.orgnih.gov For Mn(I)-catalyzed reactions, time-resolved infrared spectroscopy has been used to observe the initial light-induced dissociation of a carbonyl ligand from the precatalyst, which is the same activation process that occurs under thermal conditions. nih.govnih.gov This leads to the formation of the catalytically active tricarbonyl species. nih.gov Subsequent steps can involve the formation of manganacycles through migratory insertion. nih.gov
The mechanism of manganese-catalyzed [2+2+2] cycloaddition has been investigated through both experimental and theoretical studies. nih.govresearchgate.net The reaction is initiated by photochemical irradiation, which causes the dissociation of ligands (like CO or dppm) from the Mn(I) precatalyst. nih.gov This is considered the most energy-demanding step and explains the necessity of light. nih.gov The resulting coordinatively unsaturated manganese species is the active catalyst that coordinates with the alkyne moieties of the substrate, leading to the formation of a metallacyclopentadiene intermediate and subsequent reductive elimination to furnish the aromatic product. chemrxiv.org The phosphine ligands play a crucial role in stabilizing the catalytically active species and preventing the formation of unreactive clusters. nih.govresearchgate.net
In the visible-light-induced cationic RAFT polymerization , the proposed mechanism begins with the photo-irradiation of Mn(CO)5Br, leading to the formation of a manganese dimer. acs.org Continuous irradiation causes the decomposition of this dimer, generating a highly vacant manganese complex that initiates the polymerization. acs.org
Magnetic Properties and Phenomena
Intrinsic Magnetic Characteristics
The intrinsic magnetic properties of manganocene are dictated by the electron configuration of the central manganese(II) ion and the way these ions interact with each other in the solid state.
Ferromagnetism and Antiferromagnetism
Bis(cyclopentadienyl)manganese (B72863) in its solid, polymeric form exhibits antiferromagnetic behavior. In this state, which exists below 159 °C, the individual magnetic moments of the adjacent manganese(II) centers align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field. This antiferromagnetic ordering is a consequence of the specific spatial arrangement of the manganese ions within the polymer chain and the electronic communication between them.
Above the transition temperature of 159 °C, the polymeric structure breaks down into a monomeric "sandwich" complex. In this form, the manganese(II) centers are isolated from one another, and the compound behaves as a typical paramagnet, with the magnetic moments of the individual molecules aligning randomly in the absence of an external field. There is no evidence to suggest that this compound exhibits ferromagnetism, a state characterized by the parallel alignment of magnetic moments leading to a strong net magnetic moment.
Spin-Spin Interactions and Exchange Coupling Mechanisms
The antiferromagnetism observed in polymeric manganocene arises from spin-spin interactions between neighboring Mn(II) ions. This interaction is not a direct overlap of the manganese d-orbitals but is mediated by the bridging cyclopentadienyl (B1206354) ligands in a process known as superexchange.
In the polymeric structure, each manganese atom is coordinated to three cyclopentadienyl ligands, with two of these acting as bridging ligands to adjacent manganese centers. The superexchange mechanism involves the orbitals of these bridging ligands facilitating the coupling of the spins of the manganese ions. The electrons in the p-orbitals of the carbon atoms of the cyclopentadienyl rings interact with the d-orbitals of both manganese centers they bridge. This interaction allows for the communication of spin information, leading to an energetically favorable antiparallel alignment of the spins on the neighboring metal centers. The strength of this exchange coupling is sensitive to the distance between the manganese ions and the geometry of the bridging cyclopentadienyl ligands.
Influence of Structural Parameters on Magnetic Properties
The magnetic behavior of this compound is profoundly influenced by its structural arrangement, particularly the distinction between its polymeric and monomeric forms, and the electronic effects of the cyclopentadienyl ligands.
Role of Polymeric and Oligomeric Structures
The polymeric structure of manganocene, stable at temperatures below 159 °C, is crucial for its antiferromagnetic properties. In this chain-like arrangement, the manganese(II) ions are held in close enough proximity for the superexchange interaction to occur through the bridging cyclopentadienyl ligands. The regular, repeating arrangement of the manganese centers allows for the establishment of long-range antiferromagnetic ordering throughout the crystal lattice.
When the polymer transforms into the monomeric form at higher temperatures, the manganese centers become spatially isolated. This isolation prevents the spin-spin interactions that are necessary for cooperative magnetic ordering. As a result, the monomeric form is paramagnetic, with the magnetic susceptibility following the Curie-Weiss law, characteristic of a system of non-interacting magnetic moments.
Ligand Field Effects on Magnetic Behavior
The magnetic properties of this compound are also governed by the ligand field created by the cyclopentadienyl (Cp) rings. According to ligand field theory, the interaction between the metal d-orbitals and the ligand orbitals causes a splitting of the d-orbital energies. The magnitude of this splitting determines whether the complex will be high-spin or low-spin.
In the case of monomeric manganocene, the Mn(II) center has a d⁵ electron configuration. The cyclopentadienyl ligand creates a relatively weak ligand field. This results in a small energy gap between the split d-orbitals. Consequently, it is energetically more favorable for the electrons to occupy all five d-orbitals individually with parallel spins before pairing up. This leads to a high-spin state with five unpaired electrons (S = 5/2), which is consistent with the observed paramagnetism of monomeric manganocene.
The ligand environment can be modified to influence the spin state. For instance, studies on the related complex bis(heptamethylindenyl)manganese, which has bulkier ligands, have shown that it possesses a low-spin (S = 1/2) ground state at low temperatures and undergoes a thermally induced spin-crossover to a high-spin state. This demonstrates that steric and electronic modifications to the cyclopentadienyl-type ligands can tune the ligand field strength and, consequently, the magnetic behavior of the complex.
Temperature-Dependent Magnetic Behavior
The magnetic properties of this compound are highly dependent on temperature, primarily due to the structural phase transition it undergoes.
Below 159 °C, in its polymeric form, manganocene exhibits the characteristic temperature dependence of an antiferromagnetic material. As the temperature is lowered, the magnetic susceptibility increases, reaching a maximum at the Néel temperature (Tₙ), which is the temperature below which the antiferromagnetic ordering is established. Below the Néel temperature, the susceptibility decreases as the thermal energy is no longer sufficient to disrupt the antiparallel alignment of the spins.
Upon heating above 159 °C, the compound undergoes a phase transition to its monomeric, paramagnetic form. In this state, the magnetic susceptibility follows the Curie-Weiss law, where the susceptibility is inversely proportional to the temperature. A plot of the inverse magnetic susceptibility versus temperature in this region yields a straight line. The magnetic moment in this high-temperature phase is consistent with that of an isolated high-spin Mn(II) ion with five unpaired electrons.
Table 1: Magnetic Properties of this compound in Different Phases
| Property | Polymeric Phase (< 159 °C) | Monomeric Phase (> 159 °C) |
| Magnetic Ordering | Antiferromagnetic | Paramagnetic |
| Spin State of Mn(II) | Coupled Spins | High-Spin (S = 5/2) |
| Magnetic Moment | Net moment is zero (below Tₙ) | Follows Curie-Weiss Law |
| Key Temperature | Néel Temperature (Tₙ) | Structural Phase Transition (159 °C) |
Magnetic Anisotropy and Easy Axis of Magnetization
Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In the context of this compound, also known as manganocene, this property is primarily dictated by the electronic structure of the manganese(II) ion and the symmetry of the coordination environment imposed by the two cyclopentadienyl ligands. The magnetic anisotropy of a molecule is often quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of spin states in the absence of an external magnetic field.
Detailed experimental and computational studies specifically on the magnetic anisotropy of the parent this compound are not extensively available in the public domain. However, research on closely related derivatized manganocene anions provides insight into the magnetic anisotropy of such systems. For instance, theoretical calculations on a derivatized manganocene anion, [(Cpttt)2Mn]- (where Cpttt = {1,2,4-C5H2tBu3}), have been performed to understand its electronic structure and magnetic properties. While this is an anionic derivative and not the neutral parent compound, the findings offer a valuable comparative perspective.
For the derivatized manganocene anion, ab initio calculations predict a ground state with a specific spin multiplicity and a distinct magnetic anisotropy. The zero-field splitting parameter, D, is a key indicator of the magnitude and nature of this anisotropy. A negative D value typically indicates an "easy-axis" type of anisotropy, where the magnetic moment preferentially aligns along a specific molecular axis. Conversely, a positive D value suggests an "easy-plane" anisotropy, where the moment prefers to lie within a plane.
The concept of an "easy axis of magnetization" refers to the energetically most favorable direction for the alignment of the magnetic moment. In a molecule with easy-axis anisotropy, the magnetization will preferentially align along this axis. The orientation of this easy axis is determined by the molecule's geometry and electronic structure. For metallocenes like this compound, the principal magnetic axis is often related to the vector passing through the centroids of the two cyclopentadienyl rings and the central metal ion.
While specific quantitative data for this compound remains elusive in readily available literature, the theoretical framework for understanding its magnetic anisotropy is well-established. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful experimental technique used to determine the ZFS parameters and thus characterize the magnetic anisotropy of paramagnetic molecules like manganocene. Such studies, particularly on single crystals, would be necessary to definitively determine the easy axis of magnetization.
Below is a table summarizing the type of parameters used to characterize magnetic anisotropy in systems analogous to this compound, based on the study of its derivatized anion.
| Parameter | Symbol | Significance | Example Value (Calculated for [(Cpttt)2Mn]-) |
|---|---|---|---|
| Axial Zero-Field Splitting | D | Quantifies the splitting of spin states along the principal magnetic axis. A non-zero value indicates magnetic anisotropy. | - |
| Rhombic Zero-Field Splitting | E | Quantifies the asymmetry of the magnetic field within the plane perpendicular to the principal axis. | - |
| Anisotropy Type | - | Describes the preferred orientation of the magnetic moment (e.g., easy-axis, easy-plane). | - |
Future Research Directions
Exploration of Novel Ligand Systems and Derivatives
Future research is significantly oriented towards the synthesis and characterization of new derivatives of bis(cyclopentadienyl)manganese (B72863) through the modification of its ligand framework. The primary goal is to fine-tune the electronic and steric properties of the complex, thereby influencing its reactivity, stability, and magnetic behavior.
One promising avenue is the continued exploration of substituted cyclopentadienyl (B1206354) (Cp) rings. The introduction of various functional groups onto the Cp ligands can dramatically alter the properties of the resulting manganocene derivative. For instance, electron-donating groups have been shown to stabilize the low-spin electronic state of the manganese center. acs.org Further systematic studies with a wider array of substituents are anticipated to provide deeper insights into magneto-structural correlations. The strategic design of ancillary ligands is a cornerstone of modern inorganic and organometallic chemistry, aiming to modify the structural and reactivity properties of metal complexes. wiley.com
Another area of active investigation is the development of "ansa-manganocenes," where the two cyclopentadienyl rings are linked by a bridging group. The nature of this bridge can impose specific geometric constraints on the metal center, which in turn can influence catalytic activity, particularly in polymerization reactions. researchgate.net Research into novel bridging moieties will likely unlock new catalytic potentials for manganese-based systems.
Furthermore, the synthesis of manganese complexes supported by hybrid ligands, such as cyclopentadienyl-phosphine ligands, is a growing field of interest. scispace.com These ligands offer the potential for cooperative effects between the different donor moieties, leading to unique reactivity patterns. The development of such sophisticated ligand architectures is expected to yield manganese complexes with unprecedented catalytic capabilities and structural motifs. ethernet.edu.etrsc.org
Advanced Computational Modeling and Prediction
The unusual electronic and magnetic properties of this compound have made it a compelling subject for theoretical investigation. nih.gov Future research will increasingly rely on advanced computational modeling to predict and rationalize the behavior of this and related compounds.
Methodologies such as Density Functional Theory (DFT) and Multideterminantal DFT (MD-DFT) have proven invaluable in understanding the intricate interplay between the Jahn-Teller effect and the close-lying electronic and spin states of manganocene. nih.govbg.ac.rsresearchgate.netscispace.com Future computational work will likely involve the application of these and even more sophisticated ab initio methods to larger and more complex derivatives. nih.gov This will enable the accurate prediction of molecular geometries, electronic structures, and magnetic properties of yet-to-be-synthesized compounds.
Energy Decomposition Analysis (EDA) and the Intrinsic Distortion Path (IDP) method are powerful tools for dissecting the nature of chemical bonds and reaction pathways. nih.govbg.ac.rsresearchgate.netscispace.com The continued application of these techniques will provide a deeper understanding of the factors governing the stability and reactivity of manganocene derivatives. For example, these methods can elucidate the subtle balance of forces that dictates the preference for a high-spin or low-spin state in substituted manganocenes. acs.org
A key challenge that will be addressed by future computational studies is the accurate prediction of spin-crossover behavior. scispace.com The ability to computationally screen for derivatives with specific magnetic properties would greatly accelerate the discovery of new materials for applications in data storage and spintronics.
Development of New Catalytic Transformations and Methodologies
While this compound itself has limited direct catalytic applications, its derivatives are poised to become important players in the development of new catalytic transformations. Manganese is an attractive element for catalysis due to its low cost, low toxicity, and the accessibility of multiple oxidation states. researchgate.netnih.gov
A significant future direction is the use of manganocene derivatives as precursors for catalysts in organic synthesis. Research has demonstrated the potential of manganese complexes in a variety of reactions, including C-H activation, hydrosilylation, and cross-coupling. unl.ptepa.gov The development of well-defined catalysts derived from functionalized manganocenes could lead to highly selective and efficient transformations. The design of ligands will be crucial in tailoring the catalyst's activity and selectivity for specific applications. nih.gov
The field of polymerization catalysis is another area where this compound derivatives could have a substantial impact. While ansa-zirconocenes are well-established polymerization catalysts, the development of analogous systems based on earth-abundant metals like manganese is a key goal of sustainable chemistry. researchgate.neted.ac.uk Future efforts will likely focus on synthesizing ansa-manganocenes and evaluating their efficacy in the polymerization of olefins and other monomers. researchgate.net The ability to control polymer properties through ligand design will be a major focus of this research. researchgate.net
Furthermore, the unique electronic properties of manganese could be harnessed to develop catalysts for novel redox reactions. The exploration of manganese-catalyzed oxidation and reduction reactions is an active area of research, with potential applications in fine chemical synthesis and biomass conversion. nih.govmdpi.com
Integration into Emerging Technologies and Advanced Materials Platforms
The properties of this compound and its derivatives make them promising candidates for integration into a range of emerging technologies and advanced materials.
One of the most promising applications is in the field of thin-film deposition. Derivatives such as bis(ethylcyclopentadienyl)manganese (B6353895) are effective precursors for Atomic Layer Deposition (ALD). researchgate.netiaea.org This technique allows for the growth of highly uniform and conformal thin films of materials like manganese oxide (MnO) and manganese sulfide (B99878) (MnS). researchgate.netiaea.orgosti.govacs.org These materials have potential applications in various electronic devices, including batteries and sensors. osti.govacs.org Future research will likely focus on developing new manganocene-based precursors for the ALD of other manganese-containing materials with tailored properties.
The magnetic properties of manganocene derivatives are also of great interest for applications in spintronics and magnetic information storage. rgnpublications.comyoutube.com The ability to tune the spin state of the manganese center through ligand modification opens up the possibility of designing molecular magnets with specific properties. acs.org The incorporation of such molecules into devices could lead to new paradigms in data storage and quantum computing. Research into the synthesis and characterization of new magnetic materials based on manganocene building blocks is a key future direction. researchgate.net
Q & A
Q. What strategies validate the reproducibility of catalytic cycles involving this compound in cross-coupling reactions?
- Methodological Answer : Perform three independent replicates with in situ monitoring (e.g., ReactIR). Quantify catalyst leaching via ICP-MS post-reaction. If activity drops, assess ligand decomposition via GC-MS or MALDI-TOF. Cross-reference with control experiments (e.g., ligand-free conditions) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
